molecular formula C28H32O17 B13398869 Isorhamnetin 3-gentiobioside

Isorhamnetin 3-gentiobioside

货号: B13398869
分子量: 640.5 g/mol
InChI 键: GPZLFWVUSQREQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isorhamnetin 3-gentiobioside has been reported in Astragalus melilotoides, Achlys triphylla, and other organisms with data available.

属性

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFWVUSQREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isorhamnetin 3-Gentiobioside: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside with emerging pharmacological interest. The document details its natural sources, distribution within plant tissues, and quantitative data where available. Furthermore, it offers a comprehensive experimental protocol for its extraction and isolation, alongside a visualization of its biosynthetic pathway, to support further research and development.

Introduction to Isorhamnetin and its Glycosides

Isorhamnetin is a 3'-O-methylated flavonol, a derivative of quercetin, belonging to the flavonoid class of secondary metabolites.[1] In nature, isorhamnetin predominantly exists in its glycosidic forms, where various sugar molecules are attached to the aglycone backbone.[2][3] This glycosylation enhances the compound's stability and solubility.[1] Isorhamnetin glycosides (IGs) are widely distributed in the plant kingdom and are consumed as part of the human diet through fruits, vegetables, and medicinal plants.[2][3] These compounds are recognized for a range of bioactivities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Isorhamnetin 3-gentiobioside is a specific glycoside where a gentiobiose sugar moiety is attached at the 3-position of the isorhamnetin aglycone.

Natural Sources and Distribution of this compound

This compound has been identified in several plant species. The most well-documented source is Astragalus altaicus, a plant belonging to the Leguminosae family.[4] While quantitative data for this compound is limited, related isorhamnetin glycosides are found in significant amounts in various plants. For instance, the cladodes, pulp, and peel of Opuntia ficus-indica (prickly pear) are rich sources of isorhamnetin-3-O-rutinoside.[5] Similarly, sea buckthorn (Hippophae rhamnoides) berries and leaves contain a variety of isorhamnetin glycosides.[5]

The distribution of these glycosides can vary significantly between different parts of the same plant. In Opuntia ficus-indica, the highest concentration of isorhamnetin-3-O-rutinoside is found in the cladodes (stems).[5] In sea buckthorn, the leaves generally have a higher content of total flavonol glycosides compared to the berries.[5]

Quantitative Data on Isorhamnetin Glycosides in Natural Sources

The following table summarizes the quantitative data available for this compound and other notable isorhamnetin glycosides in various plant sources.

Plant SpeciesPlant PartCompoundConcentration
Astragalus altaicusn-butanol extract of aerial partsThis compound20.8 mg isolated from 200 mg of a crude fraction
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45 mg/100 g DW[5]
Opuntia ficus-indicaPulpIsorhamnetin-3-O-rutinoside271.39 ± 25.59 mg/100 g DW[5]
Opuntia ficus-indicaPeelIsorhamnetin-3-O-rutinoside254.51 ± 31.03 mg/100 g DW[5]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside96.4 - 228 mg/100 g DW[5]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0 mg/100 g DW[5]
Ginkgo bilobaLeavesIsorhamnetin-3-O-rutinoside30 - 80 mg/100 g[5]

DW: Dry Weight

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the bioassay-guided preparative isolation of this compound from Astragalus altaicus, adapted from established methodologies.[1]

Plant Material and Crude Extraction
  • Preparation of Plant Material: Dry the aerial parts of Astragalus altaicus at room temperature and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature. Repeat the extraction process three times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is typically enriched with flavonoid glycosides.

Isolation by Chromatographic Techniques
  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform-methanol (100:1 to 5:1, v/v) followed by chloroform-methanol-water (5:1:0.1 to 2:1:0.1, v/v/v).[1]

    • Procedure: Dissolve the n-butanol fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared silica gel column. Elute the column with the mobile phase gradient, collecting fractions of 20-30 mL. Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • High-Speed Counter-Current Chromatography (HSCCC) for Final Purification:

    • Two-Phase Solvent System: A mixture of ethyl acetate-n-butanol-water (2:1:6, v/v/v).[1]

    • Procedure:

      • Prepare the solvent system by mixing the solvents in a separatory funnel and allowing the phases to separate.

      • Fill the HSCCC coil with the stationary phase (upper phase or lower phase depending on the instrument and separation mode).

      • Dissolve the enriched fraction from the silica gel column in the mobile phase.

      • Inject the sample into the HSCCC system and perform the separation at a flow rate of 1.5 mL/min.[1]

      • Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm or 365 nm).

      • Collect the peak corresponding to this compound.

Structure Elucidation and Purity Analysis
  • Purity Analysis: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., methanol-water with 0.1% formic acid).

  • Structural Identification: Confirm the structure of this compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to elucidate the detailed structure of the aglycone and the sugar moiety, as well as their linkage.

Biosynthesis and Experimental Workflow Visualization

The biosynthesis of this compound is an extension of the general flavonoid pathway in plants. The following diagrams illustrate this biosynthetic pathway and a general workflow for the extraction and analysis of the compound.

Biosynthesis_of_Isorhamnetin_3_gentiobioside cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isorhamnetin Isorhamnetin & Glycoside Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT Isorhamnetin_3_glucoside Isorhamnetin_3_glucoside Isorhamnetin->Isorhamnetin_3_glucoside UGT Isorhamnetin_3_gentiobioside Isorhamnetin_3_gentiobioside Isorhamnetin_3_glucoside->Isorhamnetin_3_gentiobioside UGT

Caption: Biosynthetic pathway of this compound.

Extraction_Workflow Plant_Material Dried Plant Material (e.g., Astragalus altaicus) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-butanol fraction) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction Partitioning->n_Butanol_Fraction Silica_Gel_CC Silica Gel Column Chromatography n_Butanol_Fraction->Silica_Gel_CC Enriched_Fraction Enriched Fraction Silica_Gel_CC->Enriched_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enriched_Fraction->HSCCC Pure_Compound This compound HSCCC->Pure_Compound Analysis Purity (HPLC) & Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Experimental workflow for extraction and analysis.

This guide serves as a foundational resource for researchers interested in the phytochemical and pharmacological properties of this compound. The provided information on its natural occurrence, analytical methods, and biosynthesis will aid in the design of future studies and the development of potential therapeutic applications.

References

Isorhamnetin 3-gentiobioside: A Comprehensive Technical Review of Its Biological Activity and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom. As a derivative of isorhamnetin, it is characterized by the attachment of a gentiobiose sugar moiety. Flavonoids and their glycosides are of significant interest to the scientific community due to their diverse pharmacological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity and pharmacology of Isorhamnetin 3-gentiobioside, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key quantitative data available for this compound and related isorhamnetin compounds for comparative purposes.

Table 1: Antioxidant and Proliferative Activities of this compound

CompoundAssayCell Line/SystemEndpointResult
This compoundABTS Radical ScavengingCell-freeIC5033.43 µg/mL[1]
This compoundDNA Synthesis ActivationMCF-7 (Human Breast Cancer)EC503.1 µg/mL[1]

Table 2: Comparative Antioxidant Activities of Isorhamnetin and its Glycosides

CompoundAssayIC50/EC50
Isorhamnetin-3-O-β-D-glucosideDPPH Radical Scavenging3.16 µg/mL
Isorhamnetin-3-O-β-D-glucosideABTS Radical Scavenging44.93 µg/mL
Isorhamnetin 3-O-robinobiosideCellular Antioxidant Activity (CAA) in K562 cells0.225 mg/mL[2]

Pharmacology and Metabolism

The pharmacological profile of flavonoid glycosides is significantly influenced by their metabolism. After oral administration, isorhamnetin glycosides are likely metabolized by intestinal microbiota. The deglycosylation by gut bacteria can release the aglycone, isorhamnetin, which can then be absorbed. This biotransformation is crucial as the aglycone often exhibits different, sometimes more potent, biological activity. Studies on isorhamnetin 3-O-glucoside have shown that intestinal bacteria can metabolize it to its aglycone, isorhamnetin, which is then further degraded to kaempferol[3]. While specific pharmacokinetic studies on this compound are limited, research on other isorhamnetin glycosides suggests that glycosylation can enhance the stability and retention of the compound in plasma compared to the aglycone form[4][5].

Biological Activities and Underlying Mechanisms

Antioxidant Activity

This compound has demonstrated notable antioxidant properties by scavenging free radicals, as evidenced by its activity in the ABTS assay[1]. The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, as oxidative stress is implicated in the pathophysiology of numerous chronic diseases. The ability to neutralize reactive oxygen species (ROS) can protect cells from damage to lipids, proteins, and DNA.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the available literature, the activities of its aglycone, isorhamnetin, and other glycosides provide strong inferential evidence of its potential. Isorhamnetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways[6][7][8]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2. For instance, isorhamnetin has been shown to inhibit the nuclear translocation of NF-κB p65 and suppress the phosphorylation of JNK and p38 MAPK[7].

Anticancer Activity

The anticancer potential of isorhamnetin and its glycosides has been investigated in various cancer cell lines. This compound has been shown to act as an activator of DNA synthesis in MCF-7 human breast cancer cells[1]. This finding is intriguing and may suggest a complex, context-dependent role in cell proliferation. In contrast, the aglycone, isorhamnetin, has demonstrated antiproliferative effects in several cancer cell lines, including colon and cervical cancer[9]. The anticancer mechanisms of isorhamnetin are often attributed to the modulation of signaling pathways that control cell cycle progression and apoptosis, such as the PI3K/Akt/mTOR pathway[10]. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Signaling Pathways

The biological activities of this compound and its aglycone are mediated through the modulation of complex intracellular signaling networks. Based on the available literature for isorhamnetin and related glycosides, the following diagrams illustrate the putative signaling pathways influenced by these compounds.

G General Experimental Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 In Vivo Studies A Compound Preparation (this compound) B Antioxidant Assays (e.g., ABTS, DPPH) A->B C Cell Culture (e.g., Cancer Cell Lines, Macrophages) A->C D Cytotoxicity/Proliferation Assays (e.g., MTT, BrdU) C->D E Anti-inflammatory Assays (e.g., NO, Cytokine Measurement) C->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) D->F E->F G Animal Model Selection (e.g., Inflammation, Cancer) F->G H Compound Administration (e.g., Oral, IP) G->H I Efficacy Evaluation (e.g., Tumor size, Inflammatory markers) H->I J Pharmacokinetic Analysis (Blood/Tissue Sampling) H->J K Toxicology Assessment I->K

Caption: General experimental workflow for investigating the biological activity of a natural compound.

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Transcription Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->IKK Isorhamnetin->NFκB Inhibition of Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.

G Modulation of MAPK and PI3K/Akt Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway GF Growth Factors/ Stress Ras Ras GF->Ras JNK JNK GF->JNK p38 p38 GF->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->MEK Isorhamnetin->JNK Isorhamnetin->p38 Isorhamnetin->PI3K Isorhamnetin->Akt

Caption: Putative modulation of MAPK and PI3K/Akt signaling pathways by isorhamnetin glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the biological activity of this compound.

Antioxidant Activity: ABTS Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • This compound

  • Trolox (standard antioxidant)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•⁺) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark-colored ABTS•⁺ solution.

  • Preparation of working ABTS•⁺ solution:

    • Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Prepare serial dilutions of this compound and the Trolox standard in the appropriate solvent.

    • Add a small volume (e.g., 10 µL) of each dilution to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the working ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•⁺ is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of the ABTS•⁺ radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Cell Proliferation: MTT Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The EC50 or IC50 value can be calculated from the dose-response curve.

Signaling Pathway Analysis: Western Blotting for MAPK and Akt

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Cells of interest (e.g., macrophages, cancer cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the lysate and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the compound on protein activation.

Conclusion

This compound is a promising flavonoid glycoside with demonstrated antioxidant activity and a complex role in cell proliferation. Based on the extensive research on its aglycone, isorhamnetin, and related glycosides, it is highly probable that this compound also possesses significant anti-inflammatory and anticancer properties, likely mediated through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. Further in-depth studies are warranted to fully elucidate its pharmacological profile, including its specific mechanisms of action, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this interesting natural compound.

References

Unveiling Isorhamnetin 3-gentiobioside: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a naturally occurring flavonoid glycoside that has garnered increasing interest within the scientific community. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids, compounds widely recognized for their diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activities of Isorhamnetin 3-gentiobioside, with a focus on its potential applications in research and drug development.

Discovery and Natural Sources

This compound is primarily found in plants belonging to the Leguminosae family. A notable source of this compound is Astragalus altaicus, a perennial plant native to the mountainous regions of Central Asia. The discovery of this compound has been a result of extensive phytochemical investigations of various Astragalus species, which are known for their rich composition of flavonoids, saponins, and polysaccharides. These plants have a long history of use in traditional medicine, prompting modern scientific exploration of their bioactive constituents.

The initial identification of this compound would have followed a systematic phytochemical screening process. This typically involves the collection and drying of the plant material, followed by extraction with organic solvents. The crude extract then undergoes various chromatographic techniques to separate its individual components. The structure of the isolated compound is subsequently determined using spectroscopic methods.

Physicochemical and Biological Properties

This compound exhibits a range of physicochemical and biological properties that are of significant interest to researchers.

PropertyValue/DescriptionReference
Molecular Formula C28H32O17[1]
Molecular Weight 640.54 g/mol [1]
Appearance Yellowish powderInferred from related compounds
Solubility Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695)Inferred from general flavonoid glycoside properties
Biological Activity Activator of DNA synthesis in MCF-7 human breast cancer cells[2]
EC50 for DNA synthesis activation 3.1 μg/mL in MCF-7 cells[2]
Antioxidant Activity ABTS radical scavenging activity[2]
IC50 for ABTS radical scavenging 33.43 μg/mL[2]

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process designed to separate it from a complex mixture of other plant metabolites. The following is a detailed, generalized protocol based on established methods for flavonoid glycoside isolation.

Plant Material Collection and Preparation
  • Collection: Aerial parts of Astragalus altaicus are collected during the flowering season.

  • Drying: The plant material is air-dried in the shade to preserve the chemical integrity of its constituents.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 80% methanol or ethanol at room temperature or under reflux. This is a common method for extracting polar compounds like flavonoid glycosides.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the more polar ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or polyamide.

    • Silica Gel Column: Elution is performed with a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

    • Polyamide Column: This is particularly effective for separating flavonoids. The column is typically eluted with a gradient of ethanol in water.

  • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column. A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is used as the mobile phase to yield highly pure this compound.

experimental_workflow plant Plant Material (Astragalus altaicus) extraction Solvent Extraction (80% MeOH) plant->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation cc Column Chromatography (Silica Gel/Polyamide) fractionation->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoids provides information about the type of flavonoid and the oxygenation pattern of the A and B rings.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and provides information on the sugar units through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are the most powerful techniques for elucidating the complete structure.

    • 1H-NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. The signals for the aromatic protons of the isorhamnetin aglycone and the anomeric protons of the sugar units are particularly diagnostic.

    • 13C-NMR: Reveals the number of carbon atoms and their chemical shifts, which are characteristic of the flavonoid skeleton and the sugar moieties.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the aglycone, the identity and sequence of the sugars, and the point of glycosylation.

Biological Activities and Signaling Pathways

This compound has been shown to be a potent activator of DNA synthesis in MCF-7 human breast cancer cells, with an EC50 of 3.1 μg/mL.[2] It also exhibits antioxidant properties, as demonstrated by its ABTS radical scavenging activity (IC50 of 33.43 μg/mL).[2]

The biological effects of this compound are likely mediated through the modulation of various cellular signaling pathways. While direct studies on the signaling effects of the glycoside are limited, the mechanisms of its aglycone, isorhamnetin, have been more extensively studied and provide valuable insights. Isorhamnetin is known to influence key pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Isorhamnetin has been shown to inhibit this pathway in various cancer cell lines. By inhibiting the phosphorylation of key components like Akt and mTOR, isorhamnetin can suppress cancer cell growth.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Isorhamnetin->Akt

Figure 2. Isorhamnetin's inhibitory effect on the PI3K/Akt/mTOR pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Isorhamnetin has been observed to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Isorhamnetin has been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. The detailed protocols for its isolation and purification provided in this guide will facilitate its accessibility for research purposes. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action. Furthermore, its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases, should be explored. The development of efficient synthetic or semi-synthetic routes to produce this compound and its analogs will also be crucial for advancing its preclinical and clinical evaluation.

References

An In-depth Technical Guide on Isorhamnetin 3-gentiobioside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-gentiobioside is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. Particular attention is given to its activity in cancer cell lines and its antioxidant properties. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Isorhamnetin 3-gentiobioside is a derivative of isorhamnetin, which is a 3'-O-methylated metabolite of quercetin. The core structure consists of the isorhamnetin flavonoid aglycone linked to a gentiobiose sugar moiety at the 3-hydroxyl position.

The chemical structure of this compound can be represented by the following SMILES notation: COC1=C(C=C(C=C1)C2=C(OC3=CC(=C(C=C3C2=O)O)O)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O)O)O)O[1]

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₂O₁₇[1]
Molecular Weight 640.54 g/mol [1]
CAS Number 17429-69-5[2]
Appearance Off-white to light yellow solid[2]
Melting Point Not available for the glycoside. The aglycone, Isorhamnetin, has a melting point of 307 °C.[3]
Solubility Soluble in DMSO (125 mg/mL)[2]
InChI Key GPZLFWVUSQREQH-QDYVESOYSA-N[1]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, most notably as a DNA synthesis activator in human breast cancer cells and as a radical scavenger. The broader class of isorhamnetin and its glycosides have been implicated in the modulation of various signaling pathways.

DNA Synthesis Activation in MCF-7 Cells

This compound has been identified as an activator of DNA synthesis in MCF-7 human breast cancer cells, with a reported EC₅₀ of 3.1 μg/mL[2]. This finding is noteworthy as many flavonoids, including the parent aglycone isorhamnetin, are often reported to have antiproliferative and pro-apoptotic effects in cancer cell lines[4][5]. Studies on isorhamnetin have shown that it can induce cell cycle arrest, often at the G2/M or S phase, in breast cancer cells[4][6]. This apparent discrepancy suggests that the gentiobioside moiety may significantly alter the biological activity of the isorhamnetin scaffold, or that the proliferative effect is concentration-dependent.

The precise signaling pathway through which this compound promotes DNA synthesis in MCF-7 cells has not been fully elucidated. However, the parent compound, isorhamnetin, is known to influence key proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways[7][8]. It is plausible that this compound may interact with components of these pathways in a manner that, at certain concentrations, stimulates cell cycle progression.

G cluster_0 This compound Interaction cluster_1 Potential Signaling Pathways cluster_2 Cellular Response This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Modulates (?) MAPK/ERK MAPK/ERK This compound->MAPK/ERK Modulates (?) Cell Cycle Progression Cell Cycle Progression PI3K/Akt->Cell Cycle Progression MAPK/ERK->Cell Cycle Progression DNA Synthesis DNA Synthesis Cell Cycle Progression->DNA Synthesis

Caption: Postulated signaling pathways for DNA synthesis activation.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, specifically in its ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with a reported IC₅₀ of 33.43 μg/mL[2]. This activity is characteristic of flavonoids, which are known to act as antioxidants through various mechanisms, including hydrogen atom donation and metal chelation. The antioxidant capacity of isorhamnetin and its glycosides is often attributed to the phenolic hydroxyl groups on the flavonoid backbone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DNA Synthesis Assay (BrdU Incorporation)

This protocol is a standard method for quantifying DNA synthesis and can be used to assess the effects of compounds like this compound on cell proliferation.

Objective: To measure the rate of DNA synthesis in MCF-7 cells treated with this compound by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate for the desired treatment period (e.g., 24-48 hours).

  • BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for 2-4 hours at 37°C[9].

  • Fixation and Denaturation: Carefully remove the labeling medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature[10].

  • Antibody Incubation: Aspirate the fixing solution and wash the wells three times with wash buffer. Add 100 µL of anti-BrdU primary antibody diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature[11].

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 30 minutes at room temperature[11].

  • Detection: Wash the wells three times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of DNA synthesis relative to the vehicle control. The EC₅₀ value can be determined by plotting the percentage of DNA synthesis against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Seed MCF-7 cells Seed MCF-7 cells Treat with this compound Treat with this compound Seed MCF-7 cells->Treat with this compound 24h Add BrdU Add BrdU Treat with this compound->Add BrdU 24-48h Fix and Denature Fix and Denature Add BrdU->Fix and Denature 2-4h Primary Antibody Primary Antibody Fix and Denature->Primary Antibody 30min Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody 1h Add TMB Substrate Add TMB Substrate Secondary Antibody->Add TMB Substrate 30min Measure Absorbance Measure Absorbance Add TMB Substrate->Measure Absorbance 15-30min

Caption: Workflow for the BrdU DNA Synthesis Assay.

ABTS Radical Scavenging Assay

This protocol details a common method for assessing the antioxidant capacity of a compound.

Objective: To determine the ABTS radical scavenging activity of this compound.

Materials:

  • This compound

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[7].

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Prepare serial dilutions of this compound and the Trolox standard in ethanol or PBS.

    • In a 96-well plate, add 20 µL of the sample or standard dilutions to 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Conclusion and Future Directions

This compound is a flavonoid glycoside with demonstrated biological activities, including the ability to promote DNA synthesis in MCF-7 breast cancer cells and to act as an antioxidant. The proliferative effect in a cancer cell line is particularly intriguing and warrants further investigation to elucidate the underlying mechanism and to understand its potential implications. Future research should focus on:

  • Elucidating the specific signaling pathways modulated by this compound in MCF-7 cells to understand the mechanism of DNA synthesis activation.

  • Investigating the dose-dependent effects of this compound on cell proliferation in a broader range of cancer cell lines.

  • Conducting in vivo studies to evaluate the physiological relevance of the observed in vitro activities.

  • Exploring the structure-activity relationship by comparing the activity of this compound with other isorhamnetin glycosides.

A deeper understanding of the biological properties of this compound will be crucial in determining its potential for therapeutic applications.

References

An In-depth Technical Guide to the Isorhamnetin 3-Gentiobioside Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) and its glycosides, a class of O-methylated flavonols, are plant secondary metabolites of significant interest due to their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Isorhamnetin 3-gentiobioside, a specific glycosylated form, exhibits modified solubility and bioavailability, making its biosynthetic pathway a critical area of study for metabolic engineering and pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biochemical processes and regulatory networks.

Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid and flavonoid pathways. The process can be conceptually divided into three main stages:

  • Formation of the Flavonol Core: The pathway begins with the synthesis of the flavonol quercetin (B1663063) from the amino acid phenylalanine.

  • Methylation to Isorhamnetin: Quercetin undergoes a specific methylation reaction to form isorhamnetin.

  • Glycosylation to this compound: A two-step glycosylation process attaches a gentiobiose moiety to the 3-hydroxyl group of isorhamnetin.

The key enzymatic steps are detailed below:

  • Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1][2]

  • Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]

  • Isomerization to a Flavanone (B1672756): Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.[3]

  • Hydroxylation to a Dihydroflavonol: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521).[1][4]

  • Further Hydroxylation: Flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group to dihydrokaempferol to yield dihydroquercetin.[4]

  • Formation of the Flavonol Quercetin: Flavonol synthase (FLS) introduces a double bond into dihydroquercetin to form the flavonol quercetin.[4]

  • Methylation to Isorhamnetin: Quercetin is methylated at the 3'-hydroxyl group by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce isorhamnetin.[3]

  • Initial Glucosylation: The first glycosylation step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of isorhamnetin, catalyzed by a flavonoid 3-O-glucosyltransferase (UF3GT).[5][6] This results in the formation of isorhamnetin 3-O-glucoside.

  • Formation of the Gentiobioside Linkage: The final step involves the addition of a second glucose molecule to the 6-position of the first glucose, forming a β-1,6 linkage. This reaction is catalyzed by a glucosyltransferase, likely a flavonoid 3-O-glucoside:glucosyltransferase. While the specific enzyme for this step on isorhamnetin has not been definitively characterized, enzymes with similar activities on other flavonoids have been identified.[7]

dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=vee, penwidth=1.5];

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// Pathway Definition "Phenylalanine" [class="substance"]; "p-Coumaroyl-CoA" [class="substance"]; "Naringenin Chalcone" [class="substance"]; "Naringenin" [class="substance"]; "Dihydrokaempferol" [class="substance"]; "Dihydroquercetin" [class="substance"]; "Quercetin" [class="substance"]; "Isorhamnetin" [class="substance"]; "Isorhamnetin 3-O-glucoside" [class="substance"]; "this compound" [class="final_product"];

// Enzymes PAL_C4H_4CL [label="PAL, C4H, 4CL", class="enzyme"]; CHS [label="CHS", class="enzyme"]; CHI [label="CHI", class="enzyme"]; F3H [label="F3H", class="enzyme"]; F3_prime_H [label="F3'H", class="enzyme"]; FLS [label="FLS", class="enzyme"]; OMT [label="OMT", class="enzyme"]; UF3GT [label="UF3GT", class="enzyme"]; UGT_gentio [label="Glucosyltransferase\n(Putative)", class="enzyme"];

// Connections "Phenylalanine" -> PAL_C4H_4CL [style=invis]; PAL_C4H_4CL -> "p-Coumaroyl-CoA" [label=""]; "p-Coumaroyl-CoA" -> CHS [style=invis]; CHS -> "Naringenin Chalcone" [label="+ 3x Malonyl-CoA"]; "Naringenin Chalcone" -> CHI [style=invis]; CHI -> "Naringenin" [label=""]; "Naringenin" -> F3H [style=invis]; F3H -> "Dihydrokaempferol" [label=""]; "Dihydrokaempferol" -> F3_prime_H [style=invis]; F3_prime_H -> "Dihydroquercetin" [label=""]; "Dihydroquercetin" -> FLS [style=invis]; FLS -> "Quercetin" [label=""]; "Quercetin" -> OMT [style=invis]; OMT -> "Isorhamnetin" [label="SAM"]; "Isorhamnetin" -> UF3GT [style=invis]; UF3GT -> "Isorhamnetin 3-O-glucoside" [label="UDP-Glucose"]; "Isorhamnetin 3-O-glucoside" -> UGT_gentio [style=invis]; UGT_gentio -> "this compound" [label="UDP-Glucose"]; } Caption: Core biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of the this compound pathway is essential for understanding metabolic flux and for targeted metabolic engineering. Data on enzyme kinetics and metabolite concentrations are crucial. While specific data for every step is not available for all plant species, the following tables summarize representative quantitative information.

Table 1: Enzyme Kinetic Parameters for Key Glycosyltransferases

EnzymeSubstrateKm (µM)Vmax (relative units)Plant SourceReference
Flavonoid 3-O-glucosyltransferase (Fh3GT1)Cyanidin100 (approx.)-Freesia hybrida[5]
Flavonol 3-O-glucosyltransferase (VvGT1)Quercetin310.08 s-1Vitis vinifera
Flavonol 3-O-glucosyltransferase (VvGT1)Kaempferol420.08 s-1Vitis vinifera
Flavonol triglycoside synthase (CsFGT)Quercetin-3-O-glucoside-rhamnoside50.3-Camellia sinensis[8]

Table 2: Concentration of Isorhamnetin Glycosides in Various Plant Tissues

CompoundPlant SpeciesTissueConcentration (mg/100g DW)Reference
Isorhamnetin 3-O-glucosideHippophae rhamnoides (Sea Buckthorn)Berries62.0 - 217.0[9]
Isorhamnetin 3-O-rutinosideHippophae rhamnoides (Sea Buckthorn)Berries96.4 - 228.0[9]
Isorhamnetin glycosides (total)Hippophae rhamnoides (Sea Buckthorn)Leaves7856 (total phenolics, f.w.)
Isorhamnetin-3-O-neohesperidosideTypha augustifolia (Pollen)Pollen28.41 (mg/g DW)[10]
Isorhamnetin 3-O-glucosideRice varietiesWidely distributed[9]
Isorhamnetin-3,7-diglucosideBrassica junceaLeavesMajor flavonoid[9]

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by a complex of transcription factors.

  • MBW Complex: The expression of many flavonoid biosynthesis genes is controlled by a ternary complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[11][12][13] These transcription factors bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription.

  • MYB Transcription Factors: Specific R2R3-MYB transcription factors are known to regulate different branches of the flavonoid pathway. For instance, in Arabidopsis thaliana, MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes, including CHS, CHI, F3H, and FLS.[4] Other MYB factors are involved in the regulation of late biosynthesis genes, including those encoding glycosyltransferases.

  • bHLH Transcription Factors: bHLH proteins act as partners for MYB transcription factors, and their interaction is often necessary for the activation of target gene expression.[1][11]

  • Environmental and Developmental Cues: The expression of these regulatory and structural genes is influenced by various environmental factors such as light (UV-B), temperature, and nutrient availability, as well as by developmental signals.

Some signaling pathways have been shown to be modulated by isorhamnetin, including the MAPK and PI3K/Akt pathways, although their direct role in regulating isorhamnetin biosynthesis is still under investigation.[2][14][15][16]

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// Nodes Env_Dev_Signals [label="Environmental &\nDevelopmental Signals", class="signal"]; MBW_Complex [label="MYB-bHLH-WD40\nComplex", class="tf"]; MYB12 [label="MYB12/11/111", class="tf"]; MYB_late [label="Other MYBs", class="tf"];

EBG [label="Early Biosynthesis Genes\n(CHS, CHI, F3H, FLS)", class="gene"]; OMT_gene [label="OMT Gene", class="gene"]; UGT_genes [label="UGT Genes", class="gene"];

Isorhamnetin_Pathway [label="this compound\nBiosynthesis", class="pathway"];

// Edges Env_Dev_Signals -> MBW_Complex; Env_Dev_Signals -> MYB12; Env_Dev_Signals -> MYB_late;

MBW_Complex -> EBG [label="activate"]; MYB12 -> EBG [label="activate"]; MBW_Complex -> OMT_gene [label="activate (putative)"]; MBW_Complex -> UGT_genes [label="activate (putative)"]; MYB_late -> UGT_genes [label="activate (putative)"];

EBG -> Isorhamnetin_Pathway; OMT_gene -> Isorhamnetin_Pathway; UGT_genes -> Isorhamnetin_Pathway; } Caption: Transcriptional regulation of the flavonoid pathway.

Experimental Protocols

Protocol 1: In Vitro Enzyme Assay for Flavonoid Glucosyltransferase

This protocol describes a general method for assaying the activity of a heterologously expressed and purified flavonoid glucosyltransferase.

1. Materials:

  • Purified recombinant glucosyltransferase

  • Isorhamnetin 3-O-glucoside (substrate for the second glucosylation step)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Stop solution (e.g., 5% HCl or 100% methanol)

  • HPLC system with a C18 column and a UV-Vis or DAD detector

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of the flavonoid substrate (e.g., 100 µM), and UDP-glucose (e.g., 1 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a specific amount of the purified enzyme (e.g., 1-5 µg).

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the product. The product can be identified by comparing its retention time and UV spectrum with an authentic standard or by LC-MS analysis.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

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start -> pre_incubate; pre_incubate -> add_enzyme; add_enzyme -> incubate; incubate -> stop_reaction; stop_reaction -> centrifuge; centrifuge -> hplc_analysis; hplc_analysis -> end; } Caption: General workflow for a flavonoid UGT enzyme assay.

Protocol 2: Heterologous Expression and Purification of a Plant Glycosyltransferase

This protocol outlines the expression of a plant glycosyltransferase in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequence of the candidate glycosyltransferase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

  • Clone the PCR product into an expression vector (e.g., pET-28a or pGEX) that allows for the production of a tagged fusion protein (e.g., with a His-tag or GST-tag) for easy purification.

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow a starter culture of the transformed E. coli overnight.

  • Inoculate a larger volume of culture medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the tagged protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

  • Assess the purity of the protein by SDS-PAGE.

  • If necessary, further purify the protein using other chromatography techniques such as ion-exchange or size-exclusion chromatography.

dot digraph "Protein Purification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

start [label="Gene Cloning into\nExpression Vector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transform [label="Transformation into E. coli"]; culture [label="Cell Culture and Induction"]; harvest [label="Cell Harvest"]; lysis [label="Cell Lysis"]; clarify [label="Clarification of Lysate"]; affinity_chrom [label="Affinity Chromatography"]; elution [label="Elution of Tagged Protein"]; purity_check [label="Purity Assessment (SDS-PAGE)"]; end [label="Purified Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> transform; transform -> culture; culture -> harvest; harvest -> lysis; lysis -> clarify; clarify -> affinity_chrom; affinity_chrom -> elution; elution -> purity_check; purity_check -> end; } Caption: Workflow for heterologous expression and purification.

Conclusion

The biosynthetic pathway of this compound is a multi-step enzymatic process that builds upon the well-established flavonoid pathway. While the initial steps leading to the isorhamnetin aglycone are well-characterized, the specific glycosyltransferases responsible for the addition of the gentiobiose moiety are yet to be fully elucidated in many plant species. The regulation of this pathway is complex, involving a network of transcription factors that respond to both developmental and environmental cues. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceutical compounds through metabolic engineering. Future research should focus on the identification and characterization of the specific gentiobiosyltransferases and the elucidation of the precise signaling pathways that govern the flux towards this compound production.

References

In Vitro Antioxidant Potential of Isorhamnetin 3-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside. The document summarizes key quantitative data, details the experimental methodologies for prominent antioxidant assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Antioxidant Activity

The antioxidant capacity of Isorhamnetin 3-gentiobioside and related isorhamnetin glycosides has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 ValueReference
This compound ABTS Radical Scavenging33.43 µg/mL[1]
IsorhamnetinDPPH Radical Scavenging24.61 µM[2]
ABTS Radical Scavenging14.54 µM[2]
Lipid Peroxidation Inhibition6.67 µM[2]
Isorhamnetin 3-O-glucosideDPPH Radical Scavenging11.76 µM[3]
Narcissin (Isorhamnetin 3-O-rutinoside)DPPH Radical Scavenging9.01 µM[3]
Isorhamnetin 3-O-robinobiosideCellular Antioxidant Activity (K562 cells)0.225 mg/mL[4]
Isorhamnetin 3-O-neohesperidosideLipid Peroxidation Inhibition0.6 mM[5]

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are foundational for the consistent and accurate assessment of the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Test compound (this compound) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (B145695)

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • In a 96-well microplate, add a specific volume of the test compound solution at different concentrations.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form, resulting in a decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Test compound at various concentrations

    • Positive control (e.g., Trolox)

    • Phosphate-buffered saline (PBS) or ethanol

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at different concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • Test compound at various concentrations

    • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C.

    • Add a small volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of Fe²⁺.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)

    • Test compound at various concentrations

    • Positive control (e.g., Quercetin)

    • Cell culture medium and PBS

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash the cells with PBS and incubate them with the DCFH-DA solution.

    • Remove the DCFH-DA solution, wash the cells, and then treat them with the test compound at various concentrations.

    • After an incubation period, add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time.

    • The CAA value is calculated, often expressed as quercetin (B1663063) equivalents (QE).

Signaling Pathways and Experimental Workflows

Isorhamnetin and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Isorhamnetin has been shown to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isorhamnetin Isorhamnetin Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex Isorhamnetin->Keap1_Nrf2 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Upregulates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Nrf2 signaling pathway activation by Isorhamnetin glycosides.
Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant potential of a compound.

Experimental_Workflow cluster_screening In Vitro Chemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis DPPH DPPH Assay IC50 IC50 Value Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 CAA Cellular Antioxidant Activity (CAA) Assay Comparison Comparison with Standards CAA->Comparison ROS_Measurement Intracellular ROS Measurement ROS_Measurement->Comparison IC50->Comparison Compound Test Compound (this compound) Compound->DPPH Initial Screening Compound->ABTS Initial Screening Compound->FRAP Initial Screening Compound->CAA Cellular Efficacy Compound->ROS_Measurement Cellular Efficacy

General workflow for in vitro antioxidant potential assessment.

Conclusion

This compound demonstrates notable antioxidant activity, as evidenced by its capacity to scavenge ABTS radicals. While further studies utilizing a broader range of in vitro and cellular assays are warranted to fully characterize its antioxidant profile, the available data, in conjunction with the known antioxidant properties of other isorhamnetin glycosides, suggests its potential as a valuable compound for further investigation in the fields of nutrition, pharmacology, and drug development. The modulation of key cellular defense mechanisms, such as the Nrf2 pathway, by related compounds underscores the importance of exploring the multifaceted antioxidant actions of this compound.

References

The Role of Isorhamnetin 3-Gentiobioside in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-gentiobioside, a glycosidic form of the flavonoid isorhamnetin, is emerging as a molecule of interest within the complex arsenal (B13267) of plant secondary metabolites. While extensive research has focused on the pharmacological activities of isorhamnetin and its derivatives in human health, their direct roles in plant defense are less elucidated. This technical guide synthesizes the current understanding of isorhamnetin 3-gentiobioside's involvement in plant defense mechanisms. Drawing upon data from closely related isorhamnetin glycosides, this document explores its potential as an antimicrobial and antioxidant agent, its biosynthesis, and the signaling pathways it may modulate in response to biotic and abiotic stresses. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction: Flavonoids as Key Mediators of Plant Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivores. Flavonoids, a diverse class of polyphenolic secondary metabolites, are integral components of this defense strategy. They are involved in a wide array of physiological processes, from pigmentation and UV protection to acting as signaling molecules and antimicrobial agents[1].

Isorhamnetin, a 3'-O-methylated flavonol, and its glycosides are widely distributed in the plant kingdom. Glycosylation, the attachment of sugar moieties, significantly impacts the solubility, stability, and biological activity of flavonoids. This compound is one such glycoside, and while its direct role in plant defense is an area of active research, the known functions of its aglycone and related glycosides provide a strong foundation for its putative defensive functions.

Biosynthesis of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the production of the flavonoid skeleton. The core structure is then subjected to a series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, to yield the final product.

Caption: General biosynthetic pathway of this compound.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT Isorhamnetin 3-O-glucoside Isorhamnetin 3-O-glucoside Isorhamnetin->Isorhamnetin 3-O-glucoside UGT This compound This compound Isorhamnetin 3-O-glucoside->this compound UGT

Role in Plant Defense Mechanisms

The defensive role of this compound in plants can be inferred from its antioxidant properties and the antimicrobial activities of its close structural relatives.

Antioxidant Activity and ROS Scavenging

Reactive oxygen species (ROS) are produced during both normal metabolic processes and in response to biotic and abiotic stress. While they can act as signaling molecules, excessive ROS can cause significant cellular damage. Flavonoids are potent antioxidants, and isorhamnetin glycosides have been shown to possess significant ROS scavenging capabilities[2][3][4][5].

This compound itself has demonstrated ABTS radical scavenging activity with an IC50 of 33.43 μg/mL[6]. This antioxidant capacity is crucial in mitigating the oxidative burst that often accompanies pathogen attacks, thereby protecting the plant's own cells from damage.

Caption: Proposed mechanism of ROS scavenging by this compound.

ROS_Scavenging_Mechanism cluster_stress Biotic/Abiotic Stress cluster_plant_response Plant Response Pathogen_Attack Pathogen Attack / Herbivory ROS_Production Increased ROS Production (H₂O₂, O₂⁻, •OH) Pathogen_Attack->ROS_Production Drought_UV Drought / UV Radiation Drought_UV->ROS_Production Oxidative_Stress Oxidative Stress & Cellular Damage ROS_Production->Oxidative_Stress Cellular_Protection Cellular Protection I3G This compound ROS_Scavenging ROS Scavenging I3G->ROS_Scavenging ROS_Scavenging->ROS_Production neutralizes ROS_Scavenging->Cellular_Protection

Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound against plant pathogens are limited, research on closely related compounds suggests a potential role. For instance, isorhamnetin-3-O-β-D-glucoside has shown anthelmintic activity against Haemonchus contortus and Caenorhabditis elegans[7]. The aglycone, isorhamnetin, has demonstrated antifungal activity against several Candida species with a minimum inhibitory concentration (MIC) of 1.875 mg/mL[4][8].

The proposed mechanisms of flavonoid antimicrobial action include disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with energy metabolism[7][9].

Cell Wall Fortification

Flavonoids can contribute to the strengthening of the plant cell wall, a primary barrier against pathogen invasion. They can be incorporated into the cell wall matrix, increasing its rigidity and resistance to enzymatic degradation by pathogens[8][10][11][12]. This fortification can prevent or slow the ingress of fungal hyphae and bacterial pathogens.

Signaling in Plant Defense

Flavonoids are recognized as important signaling molecules in plant development and defense[1][13][14]. They can modulate auxin transport, which is crucial for coordinating defense responses. Upon pathogen recognition, plants often trigger a cascade of signaling events involving phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). The accumulation of flavonoids is often induced by these signaling pathways and, in turn, can modulate them.

Wounding has been shown to induce the expression of genes involved in flavonoid biosynthesis, leading to the accumulation of kaempferol (B1673270) and quercetin, which share the same biosynthetic precursors as isorhamnetin[15]. This suggests that this compound levels may also increase in response to herbivore damage, acting as a defense compound.

Caption: Putative signaling pathway for flavonoid-mediated plant defense.

Plant_Defense_Signaling Pathogen_Herbivore Pathogen or Herbivore Attack PAMPs_DAMPs PAMPs/DAMPs Recognition Pathogen_Herbivore->PAMPs_DAMPs Signal_Transduction Signal Transduction Cascade (MAPK, Ca2+) PAMPs_DAMPs->Signal_Transduction Phytohormone_Synthesis Phytohormone Synthesis (JA, SA, ET) Signal_Transduction->Phytohormone_Synthesis TF_Activation Transcription Factor Activation (WRKY, MYB) Phytohormone_Synthesis->TF_Activation Flavonoid_Biosynthesis Flavonoid Biosynthesis Gene Expression TF_Activation->Flavonoid_Biosynthesis I3G_Accumulation This compound Accumulation Flavonoid_Biosynthesis->I3G_Accumulation Defense_Responses Defense Responses I3G_Accumulation->Defense_Responses ROS_Scavenging ROS Scavenging Defense_Responses->ROS_Scavenging Antimicrobial_Activity Antimicrobial Activity Defense_Responses->Antimicrobial_Activity Cell_Wall_Fortification Cell Wall Fortification Defense_Responses->Cell_Wall_Fortification

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close relatives in the context of biological activity.

Table 1: Antioxidant Activity of this compound and Related Glycosides

CompoundAssayIC50 / EC50Reference
This compoundABTS radical scavenging33.43 µg/mL[6]
Isorhamnetin-3-O-β-D-glucosideDPPH radical scavenging3.16 µg/mL[7]
Isorhamnetin-3-O-β-D-glucosideABTS radical scavenging44.93 µg/mL[7]

Table 2: Antimicrobial and Anthelmintic Activity of Isorhamnetin Glycosides

CompoundOrganismActivityEffective Concentration (EC50/MIC)Reference
IsorhamnetinCandida speciesAntifungal1.875 mg/mL (MIC)[4][8]
Isorhamnetin-3-O-β-D-glucosideHaemonchus contortus (egg hatching)Anthelmintic431.5 µg/mL (EC50)[7]
Isorhamnetin-3-O-β-D-glucosideHaemonchus contortus (larval development)Anthelmintic55.61 µg/mL (EC50)[7]
Isorhamnetin-3-O-β-D-glucosideCaenorhabditis elegansNematicidal342 µg/mL (EC50)[7]

Experimental Protocols

Extraction of Isorhamnetin Glycosides from Plant Material

Caption: General workflow for the extraction and analysis of isorhamnetin glycosides.

Extraction_Workflow Plant_Material Fresh or Dried Plant Material Grinding Grinding to a Fine Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Solid Phase Extraction) Evaporation->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis Quantification Quantification Analysis->Quantification

Protocol: Methanolic Extraction

  • Sample Preparation: Lyophilize fresh plant tissue and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction. Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Generate a standard curve using a pure standard of this compound to calculate the concentration in the plant extracts.

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Culture the target fungal or bacterial strain in an appropriate liquid medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the culture medium.

  • Assay Setup: In a 96-well microplate, add 100 µL of the microbial inoculum to each well. Add 100 µL of the serially diluted compound to the respective wells. Include positive (microbe with a known antimicrobial agent) and negative (microbe with solvent control) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound, as a member of the flavonoid family, is poised to play a significant role in plant defense mechanisms. Its inherent antioxidant properties and the established antimicrobial activities of its close analogs strongly suggest its contribution to protecting plants against a range of biotic and abiotic stresses. The biosynthesis of this compound is deeply integrated into the plant's stress response pathways.

Future research should focus on unequivocally establishing the direct antimicrobial and insecticidal properties of purified this compound against a panel of relevant plant pathogens and herbivores. Elucidating the specific signaling pathways in plants that are modulated by this molecule will provide a more complete understanding of its function. Furthermore, quantitative studies on the induction of this compound in plants under various stress conditions will be crucial in confirming its role as a phytoalexin or phytoanticipin. For drug development professionals, a deeper understanding of the natural defensive roles and mechanisms of such compounds can inspire the development of novel, bio-based crop protection agents and pharmaceuticals.

References

Preliminary Anticancer Studies of Isorhamnetin 3-Gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhamnetin, a flavonoid found in various plants, and its glycosidic derivatives have been the subject of extensive research for their potential therapeutic properties, including anticancer activity. This technical guide provides an in-depth overview of the preliminary anticancer studies related to Isorhamnetin and its glycosides, with a specific focus on Isorhamnetin 3-gentiobioside. The available data presents a complex and sometimes contradictory picture, highlighting the critical influence of the sugar moiety on the compound's biological activity. While Isorhamnetin predominantly demonstrates anticancer effects, preliminary data on this compound suggests a potential for promoting cancer cell proliferation. This guide summarizes the current, albeit limited, findings on this compound, contrasts them with other Isorhamnetin glycosides, and provides a comprehensive analysis of the anticancer activities of the aglycone, Isorhamnetin. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support further research in this area.

This compound: A Contradictory Profile

Initial investigations into the biological activity of this compound have yielded results that diverge from the generally observed anticancer effects of its aglycone, Isorhamnetin. A key study has indicated that this compound acts as an activator of DNA synthesis in MCF-7 human breast cancer cells, promoting their proliferation. This finding underscores the critical role of the glycosidic group in modulating the pharmacological effects of flavonoid compounds.

Table 1: In Vitro Activity of this compound

CompoundCell LineAssayResult
This compoundMCF-7 (Human Breast Cancer)DNA Synthesis ActivationEC50: 3.1 µg/mL

In contrast to this proliferative effect, other glycosides of Isorhamnetin have demonstrated cytotoxic or protective activities in cancer cell lines. This highlights the necessity for individual evaluation of each glycosidic form and cautions against extrapolating the activities of the aglycone to its various glycosides.

Table 2: In Vitro Activity of Other Isorhamnetin Glycosides

CompoundCell LineAssayResultCitation
Isorhamnetin 3-O-robinobiosideK562 (Human Chronic Myelogenous Leukemia)Cytotoxicity (MTT Assay)IC50: 500 µg/mL[1]
Isorhamnetin-3-O-glucuronideMCF-7 (Human Breast Cancer)CytotoxicityDose-dependently inhibited cell growth[2]

Isorhamnetin: A Profile of Anticancer Activity

The aglycone, Isorhamnetin, has been extensively studied and has consistently demonstrated anticancer properties across a variety of cancer types. Its mechanisms of action include the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer progression.

In Vitro Cytotoxicity

Isorhamnetin has shown significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Table 3: In Vitro Cytotoxicity of Isorhamnetin in Human Cancer Cell Lines

Cancer TypeCell LineIncubation TimeIC50Citation
Colon CancerSW-48024 h≤ 20 µg/mL[3]
Colon CancerHT-2924 h≤ 20 µg/mL[3]
Gallbladder CancerGBC-SD48 h~60 µM[4]
Gallbladder CancerNOZ48 h~60 µM[4]
Breast CancerMCF-7, T47D, BT474, BT-549, MDA-MB-231, MDA-MB-468Not Specified~10 µM
In Vivo Antitumor Efficacy

Preclinical studies using animal models have corroborated the in vitro anticancer effects of Isorhamnetin, demonstrating its ability to inhibit tumor growth in vivo.

Table 4: In Vivo Antitumor Activity of Isorhamnetin

Cancer TypeAnimal ModelCell Line XenograftDosageKey FindingsCitation
Gallbladder CancerNude MiceNOZ1 and 5 mg/kgDose-dependent inhibition of tumor growth.[4][5]
Skin CancerNude MiceA4311 and 5 mg/kgSuppressed tumor development and reduced tumor weight.[6]
Hepatocellular CarcinomaSwiss Albino MiceDEN + CCl4-induced100 mg/kgSuppressed cell proliferation and inflammation.[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Isorhamnetin) and a vehicle control (e.g., DMSO, final concentration < 0.1%) for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Isorhamnetin A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Add solubilization solution D->E F Read absorbance (570/590 nm) E->F

MTT Assay Experimental Workflow

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_workflow Apoptosis Assay Workflow A Treat cells with Isorhamnetin B Harvest cells (adherent + floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15-20 min, RT, dark) E->F G Analyze by Flow Cytometry F->G

Flow Cytometry Apoptosis Assay Workflow

Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K, GAPDH) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Signaling Pathways in Isorhamnetin-Mediated Anticancer Activity

Isorhamnetin exerts its anticancer effects by modulating several critical signaling pathways, primarily the PI3K/Akt and apoptosis pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and growth. Isorhamnetin has been shown to inhibit this pathway in various cancer cells.[4]

G cluster_pathway Isorhamnetin's Effect on the PI3K/Akt Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Inhibition of the PI3K/Akt Pathway by Isorhamnetin

Induction of Apoptosis

Isorhamnetin induces apoptosis, or programmed cell death, in cancer cells through the mitochondrial-dependent pathway.[4]

G cluster_pathway Isorhamnetin-Induced Apoptosis Isorhamnetin Isorhamnetin Bax Bax Isorhamnetin->Bax Bcl2 Bcl2 Isorhamnetin->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Isorhamnetin 3-Gentiobioside: An In-Depth Technical Guide to Its Interaction with Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside, is a molecule of growing interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known interactions of Isorhamnetin 3-gentiobioside and its aglycone, isorhamnetin, with key cellular pathways. While direct research on this compound is emerging, this document synthesizes the available quantitative data and elucidates its probable mechanisms of action by examining the well-documented activities of closely related isorhamnetin compounds. This guide offers detailed experimental protocols for key assays and visualizes complex signaling pathways to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad spectrum of biological activities. Isorhamnetin, an O-methylated metabolite of quercetin, and its glycosidic derivatives have demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties. This compound is one such glycoside that has been identified for its potential to modulate cellular processes. This document will delve into the specific interactions of this compound with cellular pathways, drawing upon direct evidence where available and inferring potential activities from studies on its aglycone and other glycosides.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for this compound and its aglycone, isorhamnetin, to provide a comparative overview of their bioactivities.

Table 1: Quantitative Bioactivity of this compound

Biological ActivityCell Line/AssayMetricValueReference
DNA Synthesis ActivationMCF-7 Human Breast Cancer CellsEC503.1 µg/mL[1]
ABTS Radical ScavengingCell-free assayIC5033.43 µg/mL[1]

Table 2: Quantitative Bioactivity of Isorhamnetin (Aglycone)

Biological ActivityCell Line/AssayMetricValueReference
CytotoxicityHeLa Cervical CancerIC5054.79 µmol/l[2]
CytotoxicityMCF-7 Breast CancerIC50~10 µM[2]
CytotoxicityT47D Breast CancerIC50~10 µM[2]
CytotoxicityBT474 Breast CancerIC50~10 µM[2]
CytotoxicityBT-549 Breast CancerIC50~10 µM[2]
CytotoxicityMDA-MB-231 Breast CancerIC50~10 µM[2]
CytotoxicityMDA-MB-468 Breast CancerIC50~10 µM[2]
Antioxidant ActivityDPPH AssayIC5024.61 µM[3]
Antioxidant ActivityABTS AssayIC5014.54 µM[3]
Lipid Peroxidation InhibitionIC506.67 µM[3]

Interaction with Cellular Pathways

Isorhamnetin and its glycosides are known to modulate several critical cellular signaling pathways. The following sections detail these interactions, with the understanding that this compound likely shares some of these mechanisms, though the specific affinity and efficacy may be influenced by the gentiobioside moiety.

Anti-inflammatory Pathways: NF-κB and MAPK Signaling

Isorhamnetin exerts potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to suppress the phosphorylation of key proteins in these pathways, which are activated by inflammatory stimuli like TNF-α. This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.

NFkB_MAPK_Pathway cluster_nucleus Nucleus Isorhamnetin This compound IKK IKK Isorhamnetin->IKK Inhibition MAPKK MAPKK Isorhamnetin->MAPKK Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) nucleus Nucleus IkB->nucleus Degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (IL-6, IL-1β, COX-2) NFkB_nucleus->Pro_inflammatory_genes Transcription MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1_nucleus AP-1 AP1->AP1_nucleus Translocation AP1_nucleus->Pro_inflammatory_genes Transcription

Isorhamnetin's inhibition of NF-κB and MAPK pathways.
Cancer-Related Pathways: PI3K/Akt/mTOR and Apoptosis

Isorhamnetin has demonstrated significant anti-cancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, isorhamnetin can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, isorhamnetin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases.

Apoptosis_PI3K_Pathway cluster_mito Mitochondrion Isorhamnetin This compound PI3K PI3K Isorhamnetin->PI3K Inhibition Bax Bax Isorhamnetin->Bax Activation Bcl2 Bcl-2 Isorhamnetin->Bcl2 Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DeathReceptor Death Receptor (e.g., FAS) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation BID BID Caspase8->BID Caspase3 Caspase-3 Caspase8->Caspase3 Activation tBID tBID BID->tBID tBID->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Apoptosome Formation Apaf1 Apaf-1 Apaf1->Caspase9 Apoptosome Formation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Isorhamnetin's role in PI3K/Akt inhibition and apoptosis induction.
Antioxidant Response Pathway: Nrf2/HO-1 Signaling

Isorhamnetin has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_nucleus Nucleus Isorhamnetin This compound Keap1 Keap1 Isorhamnetin->Keap1 Modulation ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 antioxidant pathway by Isorhamnetin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction of this compound with cellular pathways.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, MCF-7 for breast cancer).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control. For pathway-specific studies, pre-treat with the compound before stimulating with an agonist (e.g., LPS or TNF-α).

NF-κB Activation Assay (Immunofluorescence)
  • Cell Seeding: Seed cells on sterile coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with 1% BSA in PBS. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Analyze the nuclear translocation of p65.

Western Blot Analysis for MAPK and PI3K/Akt Pathways
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-p38, p-ERK, p-Akt, p-mTOR).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antioxidant Capacity Assays (DPPH and ABTS)
  • DPPH Assay:

    • Prepare a solution of this compound at various concentrations.

    • Add the sample solutions to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.

  • ABTS Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • Add solutions of this compound at various concentrations to the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a short incubation period. The decrease in absorbance reflects the scavenging of the ABTS radical.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular & Biochemical Assays start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment inflammation Anti-inflammatory Assays (NF-κB, MAPK) treatment->inflammation cancer Anti-cancer Assays (PI3K/Akt, Apoptosis) treatment->cancer antioxidant Antioxidant Assays (Nrf2, DPPH, ABTS) treatment->antioxidant data_collection Data Collection inflammation->data_collection cancer->data_collection antioxidant->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

A generalized workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound is a promising natural compound with the potential to modulate key cellular pathways involved in inflammation, cancer, and oxidative stress. While current research provides a solid foundation, further studies are warranted to fully elucidate its specific mechanisms of action. Future research should focus on:

  • Directly investigating the effects of this compound on a wider range of cellular pathways and comparing its potency to its aglycone, isorhamnetin.

  • Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

  • Exploring the synergistic effects of this compound with existing therapeutic agents.

This technical guide serves as a valuable resource for researchers and professionals in the field, providing the necessary data, protocols, and pathway visualizations to advance the study of this compound and its potential as a novel therapeutic agent.

References

Isorhamnetin Glycosides: A Comprehensive Technical Review of Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) glycosides are a significant class of naturally occurring flavonol compounds, predominantly found in a variety of medicinal and dietary plants such as Hippophae rhamnoides (sea buckthorn), Ginkgo biloba, and Opuntia ficus-indica (prickly pear).[1][2][3] These compounds are characterized by an isorhamnetin aglycone—a 3'-O-methylated derivative of quercetin—attached to one or more sugar moieties.[3] The glycosidic linkage significantly influences their bioavailability, solubility, and metabolic fate, thereby modulating their biological activity.[4] Isorhamnetin glycosides have garnered substantial scientific interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects.[1][2][5] This technical guide provides an in-depth review of the biological effects of isorhamnetin glycosides, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Antioxidant Activity

Isorhamnetin glycosides are potent antioxidants capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[6] Their antioxidant capacity is attributed to their chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.[6]

Quantitative Antioxidant Data

The antioxidant efficacy of various isorhamnetin glycosides has been quantified using several in vitro assays. The following table summarizes the reported activities.

Isorhamnetin GlycosideAssayActivitySource
Isorhamnetin 3-O-neohesperidosideDPPH radical scavengingPotent activity reported[1]
Isorhamnetin 3-O-robinobiosideDPPH radical scavengingActivity demonstrated[2]
Isorhamnetin 3-O-(2″,6″-O-α-dirhamnosyl)-β-galactosideDPPH radical scavengingActivity demonstrated[2]
TyphaneosideDPPH radical scavengingActivity demonstrated[2]
AstragalosideABTS radical scavengingAntioxidant capacity possessed[2]
NarcissinABTS, DPPH, β-carotene-linoleic acidObvious antioxidant activity[2]
Isorhamnetin 3-O-rutinoside-7-O-glucosideABTS, DPPH, β-carotene-linoleic acidObvious antioxidant activity[2]
Isorhamnetin 3-O-glucosideROS production inhibitionStrong inhibition in whole blood, neutrophils, and mononuclear cells[1]
Isorhamnetin 3-O-galactosideVarious antioxidant assaysPotent antioxidant properties[1]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of isorhamnetin glycosides.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Test compound (isorhamnetin glycoside) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the DPPH radical in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Prepare a stock solution of the isorhamnetin glycoside and the positive control.

    • Perform serial dilutions of the test compound and positive control to obtain a range of concentrations.

  • Assay in a 96-Well Plate:

    • Add a specific volume of the test compound solutions and positive control solutions to the wells of a 96-well plate.

    • Add the same volume of the solvent to the blank wells.

    • Add the DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of the test compound.

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) P2 Prepare Isorhamnetin Glycoside and Control Solutions P3 Serial Dilutions R1 Add Samples/Controls to 96-well plate P3->R1 R2 Add DPPH Solution R1->R2 R3 Incubate in Dark (30 min, RT) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Isorhamnetin glycosides exhibit significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[1][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of isorhamnetin glycosides have been demonstrated in both in vitro and in vivo models.

Isorhamnetin GlycosideModelEffectConcentration/DoseSource
Isorhamnetin 3-O-glucuronideLPS-induced RAW264.7 cellsSuppressed JNK and p38 signaling pathways-[1]
Isorhamnetin 3-O-galactosideHuman endothelial cellsInhibited HMGB1 release5 µM[1]
Isorhamnetin 3-O-galactosideMiceInhibited HMGB1 receptor expression and NF-κB activation4.8 mg/mouse[1]
Isorhamnetin-3-O-[2,3-O-isopropylidene-α-l-rhamnopyranosyl]-(1→6)-O-β-d-glucopyranosideRAW 264.7 cellsInhibited NO, IL-6, and TNF-α secretion25 µM[1]
Isorhamnetin-3,4′-diglucosideTNF-α-stimulated MG-63 cellsInhibited IL-6 production100 µg/mL[1]
Isorhamnetin 3-O-glucosideTNF-α-stimulated MG-63 cellsInhibited IL-6 production100 µg/mL[1]
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced rat ear edema77.4 ± 5.7% inhibition of edema-[7]
Isorhamnetin-glucosyl-pentoside (IGP)Croton oil-induced rat ear edema65.3 ± 5.9% inhibition of edema-[7]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)Croton oil-induced rat ear edema44.7 ± 8.2% inhibition of edema-[7]
Isorhamnetin-glucosyl-rhamnoside (IGR)LPS-stimulated RAW 264.7 cells68.7 ± 5.0% inhibition of NO production125 ng/mL[8]
NarcissinAGE-induced RAW264.7 cellsInhibition of TNF-α, IL-1β, and IL-640 µM[3]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the measurement of the inhibitory effect of isorhamnetin glycosides on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when activated by LPS, produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Isorhamnetin glycoside stock solution

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the isorhamnetin glycoside for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no sample), a positive control (LPS only), and a blank (no cells).

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent A, followed by Griess reagent B.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO production inhibition relative to the LPS-treated control.

Visualization: NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Degradation of IκBα IkB_NFkB->NFkB Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->IKK Inhibits Isorhamnetin->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Inhibition of the NF-κB pathway by isorhamnetin glycosides.

Anticancer Activity

Isorhamnetin glycosides have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. Their anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways.[9][10]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of specific isorhamnetin glycosides.

Isorhamnetin GlycosideCell LineActivityIC50/ConcentrationSource
BrassicinHuman colon cancer (HCT116)Cytotoxicity22.8 µg/mL[2]
Isorhamnetin 3-O-neohesperidosideBreast ductal carcinomaPotent cytotoxicity2.47 µg/mL[2]
Isorhamnetin 3-O-neohesperidosideColorectal adenocarcinoma (Caco-2)Potent cytotoxicity2.47 µg/mL[2]
NarcissinHeLa cellsCytotoxic effects-[2]
NarcissinProstate carcinoma (LNCaP)Cytotoxic effects20.5 µg/mL[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isorhamnetin glycoside stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the isorhamnetin glycoside for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Visualization: PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GrowthFactor Growth Factor GrowthFactor->RTK mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Promotes Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits

Caption: Modulation of the PI3K/Akt pathway by isorhamnetin glycosides.

Antidiabetic Activity

Isorhamnetin glycosides have shown potential in the management of diabetes by inhibiting key digestive enzymes and regulating glucose metabolism.[1]

Quantitative Antidiabetic Data

The inhibitory effects of isorhamnetin glycosides on enzymes involved in carbohydrate digestion are presented below.

Isorhamnetin GlycosideEnzymeIC50 ValueSource
Isorhamnetin-3-O-glucosideα-amylase0.16 ± 0.06 µM[1]
Isorhamnetin-3-O-glucosideα-glucosidase0.09 ± 0.01 µM[1]
Narcissinα-amylase0.129 mM[2]
Narcissin15-lipoxygenase45 ± 2 µM[2]
Isorhamnetin glucosyl-rhamnosyl-pentosideα-amylaseAntihyperglycemic activity at 50 µg/mL[2]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is used to screen for compounds that can inhibit α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.

Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., pH 6.8)

  • Isorhamnetin glycoside test solution

  • Acarbose (B1664774) (positive control)

  • Sodium carbonate solution

Procedure:

  • Pre-incubation:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the isorhamnetin glycoside or acarbose for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculation:

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualization: α-Glucosidase Inhibition Workflow

aGlucosidase_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis S1 Add α-Glucosidase, Buffer, and Isorhamnetin Glycoside to Plate S2 Pre-incubate (10 min, 37°C) S1->S2 R1 Add pNPG Substrate S2->R1 R2 Incubate (20-30 min, 37°C) R1->R2 R3 Stop Reaction with Sodium Carbonate R2->R3 A1 Measure Absorbance at 405 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the α-glucosidase inhibition assay.

Other Biological Activities

Neuroprotective Effects

Isorhamnetin and its glycosides have demonstrated neuroprotective effects by attenuating oxidative stress, inflammation, and apoptosis in neuronal cells.[11] They have been shown to improve memory and enhance antioxidant defenses in the brain.[11] Some studies suggest that isorhamnetin can modulate the CREB/BDNF pathway, which is crucial for neuronal survival and plasticity.[12]

Hepatoprotective Effects

Isorhamnetin glycosides exhibit protective effects against liver injury by enhancing the antioxidant defense system and reducing inflammatory signaling pathways.[1] For instance, isorhamnetin 3-O-glucoside has been shown to suppress the increase in plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities in a mouse model of liver injury.[1]

Conclusion

Isorhamnetin glycosides represent a promising class of natural compounds with a wide array of therapeutic properties. Their well-documented antioxidant, anti-inflammatory, anticancer, and antidiabetic activities are supported by a growing body of scientific evidence. The mechanisms underlying these effects often involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological potential of these compounds. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety for the development of novel pharmaceuticals and nutraceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isorhamnetin 3-gentiobioside from Astragalus Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid compound found in various plant species, including those of the genus Astragalus.[1][2] Flavonoids from Astragalus are known for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[3] This document provides detailed protocols for the extraction, isolation, and purification of isorhamnetin 3-gentiobioside from Astragalus species, intended for research and drug development purposes.

I. Quantitative Data Summary

The following tables summarize quantitative data from various studies on flavonoid extraction from Astragalus species. These parameters can be used as a starting point for optimizing the extraction of this compound.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids from Astragalus membranaceus

ParameterOptimized ValueReference
Extraction Time35 min[4][5]
Ethanol (B145695) Concentration75%[4][5]
Liquid-to-Solid Ratio40 mL/g[4][5]
Extraction Temperature58 °C[4][5]
Resulting Yield 22.0270 ± 2.5739 mg/g [4][5]

Table 2: Purification of Flavonoids using Macroporous Resin

ParameterValueReference
Resin TypeD4020 macroporous resin[6]
Initial Flavonoid Content4.3%[6]
Final Flavonoid Content30.1%[6]
Recovery Yield90%[6]

Table 3: High-Speed Counter-Current Chromatography (HSCCC) for Isolation of this compound

ParameterValueReference
Starting Material200 mg crude sample from Astragalus altaicus[2]
Solvent SystemEthyl acetate-n-butanol-water (2:1:6, v/v/v)[2]
Flow Rate1.5 mL/min[2]
Yield of this compound 20.8 mg [2]
Purity >95% [2]

II. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids

This protocol is based on an optimized method for extracting flavonoids from Astragalus membranaceus stems and leaves.[4][5]

1. Sample Preparation:

  • Dry the plant material (Astragalus species) in an oven at 60°C until a constant weight is achieved.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).
  • Place the powder in an extraction vessel.
  • Add 75% ethanol at a liquid-to-solid ratio of 40 mL/g.[4][5]
  • Place the vessel in an ultrasonic bath.
  • Set the temperature to 58°C and the extraction time to 35 minutes.[4][5]
  • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

Protocol 2: Purification of Crude Extract using Column Chromatography

This protocol describes a general procedure for the initial purification of the crude flavonoid extract using different types of column chromatography.

A. Polyamide Column Chromatography:

  • Dilute the concentrated crude extract with water.[7]
  • Pass the diluted solution through a polyamide column.[7]
  • Wash the column with water to remove impurities.
  • Elute the flavonoids from the column using a gradient of ethanol in water (e.g., 10% to 95% v/v ethanol).[7]
  • Collect the fractions containing the flavonoids.
  • Monitor the fractions using Thin Layer Chromatography (TLC).
  • Combine the flavonoid-rich fractions and concentrate them under reduced pressure.

B. Macroporous Resin Column Chromatography:

  • Select a suitable macroporous resin (e.g., D4020) which has shown good adsorption and desorption capacity for flavonoids.[6]
  • Load the crude extract onto the pre-equilibrated resin column.
  • Wash the column with deionized water to remove sugars and other polar impurities.
  • Elute the adsorbed flavonoids using a stepwise or gradient elution with ethanol (e.g., 30%, 50%, 70%, 95% ethanol).
  • Collect and analyze the fractions for the presence of this compound.

Protocol 3: Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures.[8]

1. Solvent System Selection:

  • Select a suitable two-phase solvent system. A system composed of ethyl acetate-n-butanol-water (2:1:6, v/v/v) has been successfully used to isolate this compound from Astragalus altaicus.[2]
  • Prepare the solvent system by mixing the solvents in a separatory funnel and allowing the phases to separate.

2. HSCCC Operation:

  • Fill the multilayer coil column entirely with the stationary phase (the upper or lower phase, depending on the setup).
  • Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 800-1000 rpm).[2]
  • Once hydrodynamic equilibrium is reached, inject the sample solution (the partially purified flavonoid fraction dissolved in a small amount of the solvent mixture).
  • Continuously pump the mobile phase and collect the effluent in fractions.

3. Analysis and Identification:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compound.
  • Confirm the structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

III. Visualizations

Experimental Workflow Diagram

G General Workflow for this compound Extraction and Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Isolation & Identification Plant Material Plant Material Drying and Grinding Drying and Grinding Plant Material->Drying and Grinding Extraction Extraction (e.g., UAE, Reflux, Soxhlet) Drying and Grinding->Extraction Filtration Filtration Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography (Polyamide or Macroporous Resin) Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Partially Purified Extract Partially Purified Extract Fraction Collection->Partially Purified Extract HSCCC HSCCC Partially Purified Extract->HSCCC Purity Analysis (HPLC) Purity Analysis (HPLC) HSCCC->Purity Analysis (HPLC) Structural Identification Structural Identification (MS, NMR) Purity Analysis (HPLC)->Structural Identification Pure Compound This compound Structural Identification->Pure Compound

Caption: General workflow for extraction and isolation.

Signaling Pathway Diagram

G Simplified Anti-Inflammatory Signaling of Isorhamnetin cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Inhibitory Action of Isorhamnetin Glycosides Inflammatory Stimuli Inflammatory Stimuli HMGB1 HMGB1 Release Inflammatory Stimuli->HMGB1 NF_kB_Activation NF-κB Activation HMGB1->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Isorhamnetin Isorhamnetin Glycosides Inhibition_HMGB1 Inhibition of HMGB1 Release Isorhamnetin->Inhibition_HMGB1 Inhibition_NF_kB Suppression of NF-κB Activation Isorhamnetin->Inhibition_NF_kB Inhibition_HMGB1->HMGB1 Reduced_Inflammation Reduced Inflammation Inhibition_HMGB1->Reduced_Inflammation Inhibition_NF_kB->NF_kB_Activation Inhibition_NF_kB->Reduced_Inflammation

Caption: Simplified anti-inflammatory signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside found in various medicinal plants and dietary sources.[1][2] As a member of the isorhamnetin glycoside family, it exhibits a range of potential pharmacological activities, including antioxidant and anti-inflammatory properties.[3] Accurate and reliable quantification of Isorhamnetin 3-gentiobioside in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase consisting of a gradient of acidified water and an organic solvent (methanol or acetonitrile).[3] Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the maximum absorbance of this compound, typically in the range of 254-370 nm.[4][5][6]

Experimental Protocols

1. Instrumentation and Chemicals

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • HPLC grade methanol (B129727)

    • HPLC grade acetonitrile

    • HPLC grade water (e.g., Milli-Q or equivalent)

    • Formic acid or phosphoric acid (analytical grade)

    • Ethanol (analytical grade) for extraction

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[7] Store this solution at -20°C in a light-protected container.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of 80% ethanol.

    • Extract using ultrasonication for 30 minutes at 40°C.[8]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of the initial mobile phase.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[7]

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.[7]

    • Elute the target analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Conditions

The following HPLC conditions are a representative method for the analysis of isorhamnetin glycosides and can be optimized for this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[5][9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10-20% B5-20 min: 20-40% B20-25 min: 40-60% B25-30 min: 60-10% B (return to initial)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 350 nm

5. Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines, evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7]

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.Correlation coefficient (r²) ≥ 0.999[9]
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[7]To be determined experimentally.
Precision Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) ≤ 2%[5]
Accuracy Determined by the recovery of a known amount of standard spiked into a sample matrix.Recovery between 95% and 105%

Data Presentation

Table 1: HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm[5][9]
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Temperature 30°C

| Detection | 350 nm |

Table 2: Representative Method Validation Data (Hypothetical)

Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%

| Accuracy (Recovery %) | 98.5% - 102.3% |

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction (80% Ethanol, Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) (C18 Cartridge) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Final Reconstitution (Mobile Phase) evaporation2->reconstitution2 filtration Filtration (0.45 µm) reconstitution2->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detector DAD/UV-Vis Detector (350 nm) hplc->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Identification (vs. Standard) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship compound This compound (Analyte) method Reversed-Phase HPLC compound->method stationary Stationary Phase (C18 - Nonpolar) method->stationary mobile Mobile Phase (Polar - Water/Acetonitrile Gradient) method->mobile separation Separation Principle (Differential Partitioning) stationary->separation mobile->separation detection Detection (UV-Vis Absorbance at 350 nm) separation->detection output Quantitative Result (Concentration) detection->output

Caption: Logical relationship of the HPLC separation principle.

References

Application Note: Quantitative Analysis of Isorhamnetin 3-gentiobioside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isorhamnetin 3-gentiobioside is a flavonoid glycoside found in various medicinal and dietary plants. As a derivative of Isorhamnetin, it is investigated for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs reversed-phase liquid chromatography for the separation of this compound from other components in the plant extract. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selectively fragmented, and specific product ions are monitored for sensitive and specific detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and purification of flavonoid glycosides from plant material.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) in water (extraction solvent)

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (for conditioning and elution)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 1 g of the dried and powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Re-dissolve the dried extract in 5 mL of deionized water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elution: Elute the flavonoid glycosides with 10 mL of methanol.

    • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

G combine_evaporate combine_evaporate condition_spe condition_spe combine_evaporate->condition_spe final_prep final_prep analysis LC-MS/MS Analysis final_prep->analysis

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/h

  • MRM Transitions:

    • Analyte: this compound

      • Precursor Ion (m/z): 639.18

      • Product Ion 1 (m/z): 315.05 (Quantifier)

      • Product Ion 2 (m/z): 300.03 (Qualifier)

      • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Data Presentation

The following table summarizes the quantitative data of various Isorhamnetin glycosides found in different plant sources, as reported in the literature. This data can be used as a reference for expected concentration ranges.

Plant SourcePlant PartIsorhamnetin GlycosideConcentration (mg/100g Dry Weight)Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45[2]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside149.71 ± 10.13[2]
Opuntia ficus-indicaPulpIsorhamnetin-3-O-rutinoside271.39 ± 25.59[2]
Opuntia ficus-indicaPulpIsorhamnetin-3-O-glucoside184.14 ± 14.91[2]
Opuntia ficus-indicaPeelIsorhamnetin-3-O-rutinoside254.51 ± 31.03[2]
Opuntia ficus-indicaPeelIsorhamnetin-3-O-glucoside223.66 ± 14.44[2]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside96.4 - 228[2]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[2]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside-7-O-rhamnoside37.8 - 90.8[2]
Alhagi maurorumAerial PartsIsorhamnetin-3-O-rutinoside26291 (in ethyl acetate (B1210297) fraction)[3]

Biological Activity and Signaling Pathways

Isorhamnetin and its glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][4] These effects are often mediated through the modulation of key cellular signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes isorhamnetin Isorhamnetin Glycosides pi3k PI3K isorhamnetin->pi3k mapk MAPK isorhamnetin->mapk nfkb NF-κB isorhamnetin->nfkb akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation cell_cycle Cell Cycle Arrest akt->cell_cycle jnk JNK mapk->jnk p38 p38 mapk->p38 erk ERK mapk->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->proliferation inflammation Inflammation nfkb->inflammation nfkb->proliferation

The anti-inflammatory effects of Isorhamnetin glycosides are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5] The anticancer activities are linked to the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can induce apoptosis and inhibit cell proliferation.[1][5]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The described sample preparation and analytical methods are sensitive, specific, and suitable for the routine analysis of this and other related flavonoid glycosides in complex plant matrices. The provided quantitative data and information on biological pathways will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the NMR Characterization of Isorhamnetin 3-Gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. As a derivative of isorhamnetin, it is anticipated to possess antioxidant, anti-inflammatory, and other therapeutic properties relevant to drug discovery and development. Structurally, it consists of the flavonol isorhamnetin linked to a gentiobiose sugar moiety (two glucose units linked β1→6) at the 3-hydroxyl position.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products. This document provides a detailed guide to the NMR characterization of Isorhamnetin 3-gentiobioside, including reference data from closely related compounds, standardized experimental protocols, and workflow diagrams to facilitate its identification and analysis.

Chemical Structure

The foundational structure of this compound is presented below. The numbering scheme for the isorhamnetin aglycone and the sugar moieties is crucial for the assignment of NMR signals.

Caption: Chemical Structure of this compound.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data of Isorhamnetin Aglycone

This data, typically recorded in DMSO-d₆, serves as the basis for identifying the core flavonoid structure.

Position¹³C NMR (δ ppm)¹H NMR (δ ppm, J in Hz)
Aglycone
2146.6-
3135.8-
4175.8-
5160.6-
698.26.19 (d, 1.9)
7163.9-
893.56.47 (d, 2.4)
9156.1-
10103.0-
1'121.9-
2'111.77.75 (d, 2.3)
3'147.3-
4'148.7-
5'115.56.94 (d, 8.4)
6'121.77.68 (dd, 8.4, 2.4)
3'-OCH₃55.73.8 (s)

Data is for the aglycone isorhamnetin and may vary slightly upon glycosylation.[1]

Table 2: Reference ¹H and ¹³C NMR Data for Isorhamnetin 3-O-β-robinobioside

Isorhamnetin 3-O-β-robinobioside is an isomer of the target compound, with a rhamnosyl-(1→6)-galactoside moiety. This data, recorded in CD₃OD, is provided as a reference for the expected shifts of a diglycoside at position 3. The key difference for gentiobiose would be the presence of two glucose units instead of a galactose and a rhamnose.

Position¹³C NMR (δ ppm)¹H NMR (δ ppm, J in Hz)
Aglycone
6-6.22 (d, 1.7)
8-6.40 (d, 1.7)
2'-7.95 (d, 2.1)
5'-6.94 (d, 8.5)
6'-7.60 (dd, 8.5, 2.1)
3'-OCH₃-3.97 (s)
Sugar Moiety
Gal-1''-5.37 (d, 7.8)
Rha-1'''-4.52 (d, 1.5)
Rha-CH₃-1.13 (d, 6.2)

Note: This is data for a related isomer, Isorhamnetin 3-O-β-robinobioside. The sugar moiety signals will differ for this compound.[2]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a flavonoid glycoside sample for NMR analysis is outlined below.

Materials:

  • This compound sample (isolated and purified, >95%)

  • Deuterated NMR solvent (e.g., DMSO-d₆ or Methanol-d₄)

  • NMR tubes (5 mm)

  • Pipettes and vials

Protocol:

  • Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently vortex or sonicate the sample at room temperature until it is fully dissolved. Flavonoid glycosides may require gentle warming to aid dissolution.

  • Transfer the solution into a 5 mm NMR tube.

  • Ensure the liquid height in the tube is sufficient for the NMR spectrometer's detector (typically ~4-5 cm).

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the spectrometer.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Standard Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) of all protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a broadband proton-decoupled pulse sequence, to identify the chemical shifts of all carbon atoms.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is critical for tracing the connectivity within the sugar rings and the aromatic systems.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton's signal to its attached carbon.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for determining the linkage between the sugar units and the connection point of the disaccharide to the isorhamnetin aglycone (e.g., correlation from the anomeric proton H-1'' to the aglycone's C-3).

Workflow and Pathway Diagrams

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a natural source.

G cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis Start Plant Material Extraction Solvent Extraction (e.g., Methanol/Ethanol) Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Column Column Chromatography (Silica, Sephadex) Partition->Column HPLC Preparative HPLC Column->HPLC Pure Pure Compound HPLC->Pure NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure->NMR MS Mass Spectrometry (HR-ESI-MS) Pure->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: Workflow for Isolation and Characterization of this compound.

Postulated Signaling Pathway: Antioxidant Action

Flavonoids like this compound are well-known for their antioxidant properties. They can act through various mechanisms, including direct radical scavenging and upregulation of endogenous antioxidant enzymes.

G ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage induces I3G Isorhamnetin 3-gentiobioside I3G->ROS scavenges Keap1 Keap1 I3G->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 sequesters Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes upregulates Enzymes->ROS neutralizes

References

Application Notes and Protocols for the Quantification of Isorhamnetin 3-Gentiobioside in Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside found in various medicinal plants. As a derivative of isorhamnetin, it is investigated for its potential pharmacological activities, making its accurate quantification in herbal medicines crucial for quality control, standardization, and the development of new therapeutic agents. These application notes provide detailed methodologies for the extraction and quantification of isorhamnetin 3-gentiobioside and related isorhamnetin glycosides in herbal matrices. The protocols are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are powerful techniques for the analysis of complex plant extracts.

Data Presentation

The following tables summarize quantitative data for isorhamnetin glycosides found in various herbal medicines. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, data for closely related and commonly found isorhamnetin glycosides, such as isorhamnetin-3-O-glucoside and isorhamnetin-3-O-rutinoside (narcissin), are also included to provide a broader context for researchers.

Table 1: Quantitative Data of Isorhamnetin Glycosides in Various Herbal Medicines by HPLC

Herbal MedicinePlant PartCompoundConcentration (mg/g Dry Weight)Analytical MethodReference
Calendula officinalisFloretsIsorhamnetin-3-O-glucoside0.42 - 0.98HPLC-DAD[1]
Calendula officinalisFloretsNarcissin (Isorhamnetin-3-O-rutinoside)2.10 - 8.52HPLC-DAD[1]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside0.62 - 2.17HPLC-DAD[1]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside0.96 - 2.28HPLC-DAD[1]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside1.50 ± 0.10HPLC-DAD[1]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside7.03 ± 0.28HPLC-DAD[1]

Table 2: Method Validation Parameters for HPLC Quantification of Isorhamnetin Glycosides

ParameterIsorhamnetin-3-O-glucosideNarcissin (Isorhamnetin-3-O-rutinoside)Reference
Linearity (r²) >0.999>0.999[2]
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL[2]
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL[2]
Recovery (%) 98.5 - 102.397.9 - 101.8[2]
Precision (RSD %) < 2.0< 2.0[2]

Experimental Protocols

Protocol 1: Extraction of Isorhamnetin Glycosides from Herbal Material

This protocol describes a general method for the extraction of isorhamnetin glycosides from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered herbal material

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered herbal material into a conical flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC or UPLC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of isorhamnetin glycosides.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Analysis: Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.

Protocol 3: Quantification of this compound by UPLC-MS/MS

This protocol outlines a more sensitive and selective method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: A UPLC system with a binary solvent manager and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution. For the aglycone isorhamnetin, a common transition is m/z 315 -> 300. The transitions for the glycoside will involve the loss of the gentiobiose moiety.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2.

  • Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis, as well as other MS parameters like cone voltage and collision energy.

  • Analysis: Inject the prepared sample extracts and standard solutions into the UPLC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the MRM transitions for the standard solutions. Quantify this compound in the samples based on this calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Quantification start Herbal Material (Dried, Powdered) extraction Ultrasonic Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection re_extraction Repeat Extraction x2 collection->re_extraction Residue re_extraction->centrifugation combine Combine Supernatants evaporation Evaporation to Dryness combine->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution filtration 0.45 µm Syringe Filtration reconstitution->filtration hplc HPLC-DAD Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc quant_hplc Quantification via Calibration Curve hplc->quant_hplc quant_uplc Quantification via MRM uplc->quant_uplc

Caption: Experimental workflow for quantification of this compound.

HPLC_Method_Logic start Inject Sample/Standard separation C18 Reversed-Phase Separation (Gradient Elution) start->separation detection Diode-Array Detection (350 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_id Peak Identification (Retention Time Matching) chromatogram->peak_id peak_area Peak Area Integration chromatogram->peak_area quantification Calculate Concentration in Sample peak_id->quantification calibration Calibration Curve (Standard Concentrations vs. Peak Areas) peak_area->calibration calibration->quantification

Caption: Logical flow of the HPLC-DAD quantification method.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-gentiobioside is a flavonoid glycoside, a class of natural compounds known for a variety of biological activities. As a derivative of isorhamnetin, it is anticipated to possess antioxidant, anti-inflammatory, and anti-cancer properties. These application notes provide a summary of its known activities and detailed protocols for in vitro cell-based assays to further investigate its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro biological activities of this compound and its aglycone, Isorhamnetin, for comparative purposes.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemEndpointResultReference
DNA Synthesis ActivationMCF-7 (Human breast cancer)EC503.1 µg/mL[1]
ABTS Radical ScavengingChemical AssayIC5033.43 µg/mL[1]

Table 2: In Vitro Activity of Isorhamnetin (Aglycone)

ActivityCell Line/SystemEndpointResult (IC50/EC50)Reference
CytotoxicityT24 (Bladder cancer)IC50127.86 µM[2]
5637 (Bladder cancer)IC50145.75 µM[2]
Anti-inflammatoryRAW 264.7 (Macrophage)NO Production Inhibition-[3]
AntioxidantK562 (Human leukemia)Cellular Antioxidant Activity-[4]

Experimental Protocols and Methodologies

Herein are detailed protocols for a selection of in vitro cell-based assays to characterize the biological activity of this compound.

Anti-Cancer Activity

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, T24) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Experimental Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell_Cycle_Pathway cluster_pathway Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1

Simplified diagram of the cell cycle phases.

Anti-inflammatory Activity

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

NF-κB Signaling Pathway Activity

This assay evaluates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the reporter enzymes.

  • Luciferase Assay: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity and determine the effect of the compound on NF-κB activation.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Degradation Degradation IkB->Degradation ubiquitination and degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene activates CAA_Assay_Workflow cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed Cells B Load with DCFH-DA and Compound A->B C Induce Oxidative Stress (AAPH) B->C D Measure Fluorescence C->D E Calculate CAA Value D->E

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its glycosidic derivatives are flavonoids found in various medicinal plants.[1] These compounds are recognized for their potent antioxidant properties, which contribute to their therapeutic potential in mitigating oxidative stress-related diseases.[1] Isorhamnetin 3-gentiobioside, a specific glycoside of isorhamnetin, is of significant interest for its potential pharmacological activities. This document provides detailed application notes and standardized protocols for evaluating the free radical scavenging capacity of this compound using two of the most common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are spectrophotometric methods used to determine the antioxidant capacity of a compound. The principle of these assays is based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. This reduction of the radical is accompanied by a color change that can be measured quantitatively.

The DPPH assay utilizes the stable free radical DPPH, which has a deep violet color in solution.[2][3] When an antioxidant is added, the DPPH radical is reduced to DPPH-H, a non-radical form, resulting in a color change from violet to pale yellow.[4][5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[2][3]

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[1][6] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[1][6]

Data Presentation

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Isorhamnetin24.6114.54[1]
Isorhamnetin 3-O-glucoside11.76Not Reported[1]
Isorhamnetin 3-O-rutinoside (Narcissin)9.01Not Reported[1]
Isorhamnetin 3-O-neohesperidosidePotent scavengerNot Reported[3]
Isorhamnetin 3-O-robinobiosideNot ReportedPotent antioxidant[2]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and equipment.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare solutions of the positive control at the same concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • For the control, add 100 µL of the solvent used to dissolve the sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determination of IC50 Value: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Scavenging Assay

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and equipment.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or Ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of Working ABTS•+ Solution:

    • Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare solutions of the positive control at the same concentrations.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[1]

  • Calculation of Radical Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).

  • Determination of IC50 Value: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol add_dpph Add DPPH Solution to Microplate Wells prep_dpph->add_dpph prep_sample Prepare Sample Dilutions (this compound) add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample incubate Incubate in Dark (30 min, RT) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Conc. & Determine IC50 calculate->plot

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM K₂S₂O₈) prep_abts_working Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_abts Add Working ABTS•+ Solution to Microplate prep_abts_working->add_abts prep_sample Prepare Sample Dilutions (this compound) add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_sample incubate Incubate (e.g., 6 min, RT) add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Conc. & Determine IC50 calculate->plot

Caption: ABTS Radical Scavenging Assay Workflow.

References

Isorhamnetin 3-gentiobioside: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse pharmacological activities. As a derivative of isorhamnetin, it is anticipated to possess a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides detailed application notes on the potential therapeutic uses of Isorhamnetin 3-gentiobioside, supported by quantitative data and comprehensive experimental protocols for its investigation. While some data is specific to this compound, much of the mechanistic understanding is derived from studies on its aglycone, isorhamnetin, and other related glycosides.

Data Presentation

The following tables summarize the available quantitative data for this compound and related isorhamnetin compounds, providing a comparative overview of their biological activities.

Table 1: In Vitro Activity of this compound

ActivityAssayCell Line/SystemResultReference
DNA Synthesis ActivationEC₅₀MCF-7 (Human Breast Cancer)3.1 µg/mL[1]
Antioxidant ActivityABTS Radical Scavenging (IC₅₀)Cell-free33.43 µg/mL[1]

Table 2: Comparative In Vitro Antioxidant and Anti-inflammatory Activities of Isorhamnetin and its Glycosides

CompoundAntioxidant Activity (IC₅₀)Anti-inflammatory ActivityReference
Isorhamnetin 3-O-robinobioside0.225 mg/mL (Cellular Antioxidant Activity, K562 cells)Inhibited genotoxicity induced by hydroxyl radicals.[2][3]
Isorhamnetin-3-O-galactosideNot specifiedPotently inhibited HMGB1 release and down-regulated HMGB1-dependent inflammatory responses.
Isorhamnetin-3-O-glucuronideNot specifiedExhibited anti-inflammatory activity by increasing heme oxygenase-1 (HO-1) expression and suppressing JNK and p38 signaling pathways.[4]
IsorhamnetinNot specifiedDownregulates key inflammatory molecules such as COX2, PGE2, TNF-α, and NF-κB.[5]

Therapeutic Potential and Application Notes

Antioxidant Activity

Isorhamnetin and its glycosides are recognized for their potent antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage implicated in numerous chronic diseases.[6] this compound has demonstrated direct radical scavenging activity against ABTS radicals.[1] The antioxidant mechanism of flavonoids like isorhamnetin generally involves donating hydrogen atoms to neutralize free radicals and chelating metal ions to prevent the generation of reactive oxygen species (ROS).

  • Application Note: this compound can be investigated as a protective agent against oxidative damage in various cell culture and animal models of diseases driven by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and diabetes.

Anti-inflammatory Effects

Inflammation is a key pathological feature of many diseases. Isorhamnetin and its derivatives have been shown to exert significant anti-inflammatory effects by modulating critical signaling pathways.[6] Studies on related compounds suggest that the anti-inflammatory actions of isorhamnetin glycosides are mediated through the inhibition of pro-inflammatory cytokines and enzymes, and the suppression of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][7][8] For instance, isorhamnetin-3-O-galactoside was found to inhibit the release of the pro-inflammatory mediator HMGB1 and suppress NF-κB activation.

  • Application Note: Researchers can explore the efficacy of this compound in models of inflammatory conditions such as sepsis, inflammatory bowel disease, and arthritis.[5] Its impact on the production of inflammatory markers like TNF-α, IL-6, and COX-2 should be a primary focus.

Anticancer Properties

Flavonoids are well-documented for their potential in cancer therapy. While data specific to this compound indicates it can promote DNA synthesis in MCF-7 breast cancer cells at a certain concentration, the broader family of isorhamnetin compounds has demonstrated anticancer effects through various mechanisms.[1] These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[9][10] The anticancer activities of isorhamnetin have been linked to the modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK.[7][9]

  • Application Note: The dual role of this compound warrants further investigation. Its potential as a cytotoxic agent should be evaluated across a panel of cancer cell lines at a range of concentrations. Mechanistic studies should focus on its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.

Materials:

  • This compound

  • Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Adherent cells of interest (e.g., cancer cell lines, endothelial cells)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the prepared compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Analyze data (IC50) G->H

MTT Assay Workflow

Protocol 2: Antioxidant Capacity (ABTS Radical Scavenging Assay)

This protocol measures the ability of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of this compound solution at various concentrations to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: ABTS Assay A Prepare ABTS radical solution B Add this compound A->B C Incubate B->C D Measure absorbance at 734 nm C->D E Calculate scavenging activity and IC50 D->E

ABTS Assay Workflow

Protocol 3: Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This protocol outlines the general steps for analyzing the effect of this compound on the phosphorylation and expression of key proteins in the MAPK and NF-κB pathways.

Materials:

  • This compound

  • Appropriate cell line (e.g., macrophages for inflammation studies)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound for a specified time. For inflammatory studies, cells may be co-treated with an inflammatory stimulus like LPS.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.

G cluster_mapk MAPK Signaling Pathway Stimulus Inflammatory Stimulus / Oxidative Stress MEKK MEKKs Stimulus->MEKK MKK MKKs (e.g., MKK3/6) MEKK->MKK MAPK p38 MAPK MKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->MKK Inhibition

MAPK Signaling Pathway Modulation

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->IKK Inhibition

NF-κB Signaling Pathway Modulation

Conclusion

This compound presents itself as a promising candidate for further therapeutic investigation. The provided data and protocols offer a solid foundation for researchers to explore its antioxidant, anti-inflammatory, and potential anticancer activities. Future studies should aim to further elucidate the specific mechanisms of action of this compound and validate its therapeutic efficacy in preclinical models.

References

Application Notes and Protocols: Isorhamnetin and its Glycosides in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the study of isorhamnetin (B1672294) and its derivatives in cancer cell lines. While the initial topic of interest was Isorhamnetin 3-gentiobioside, a thorough review of the current literature reveals limited and contradictory data regarding its anti-cancer activity. Notably, one study indicates that this compound acts as an activator of DNA synthesis in MCF-7 human breast cancer cells, promoting proliferation with an EC50 of 3.1 μg/mL[1].

Given the scarcity of anti-cancer research on this specific glycoside, these application notes will focus on the extensively studied aglycone, Isorhamnetin . Isorhamnetin is a natural flavonoid found in medicinal plants like Hippophae rhamnoides L. (sea buckthorn) and Ginkgo biloba L.[2][3]. It has garnered significant attention for its potential to target multiple hallmarks of cancer, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest in numerous cancer models[2][4][5]. Isorhamnetin exerts its anti-cancer effects by modulating critical cellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways[2][6][7].

These notes will provide researchers with a summary of quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms to facilitate the investigation of isorhamnetin's anti-cancer properties.

Data Presentation: Effects of Isorhamnetin on Cancer Cell Lines

The following tables summarize the quantitative effects of isorhamnetin on various cancer cell lines as reported in the literature.

Table 1: Cell Viability (IC50 Values) of Isorhamnetin

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7Breast Cancer~1072
T47DBreast Cancer~1072
BT474Breast Cancer~1072
BT-549Breast Cancer~1072
MDA-MB-231Breast Cancer~1072
MDA-MB-468Breast Cancer~1072
MCF10A (Normal)Breast Epithelial3872
A549Non-Small Cell Lung CancerSubstantial effects at 2.5, 5, 10Not Specified
DU145Androgen-Independent Prostate CancerSignificant InhibitionNot Specified
PC3Androgen-Independent Prostate CancerSignificant InhibitionNot Specified
LNCaP (Androgen-Dependent)Prostate CancerAlmost no toxicityNot Specified
HT-29Colorectal CancerProliferation SuppressedNot Specified
HCT116Colorectal CancerProliferation SuppressedNot Specified
SW480Colorectal CancerProliferation SuppressedNot Specified
NOZGallbladder CancerDose-dependent inhibition (40-100)24, 48, 72
GBC-SDGallbladder CancerDose-dependent inhibition (40-100)24, 48, 72

Note: Data for this table was compiled from multiple sources[2][8][9][10].

Table 2: Effect of Isorhamnetin on Cell Cycle Distribution

Cancer Cell LineCancer TypeConcentration (µM)Duration (h)Observed EffectKey Regulated Proteins
Doxorubicin-Resistant Breast CancerBreast CancerNot SpecifiedNot SpecifiedG2/M Arrest↓ Cyclin B1/CDK1 complex[2]
Human Bladder CancerBladder Cancer10048G2/M Arrest↓ Cyclin B1, ↓ Wee1, ↑ p21[11]
HT-29, HCT116, SW480Colorectal CancerNot SpecifiedNot SpecifiedG2/M Arrest↑ Cyclin B1[3]
NOZ, GBC-SDGallbladder CancerDose-dependentNot SpecifiedG2/M Arrest↓ Cyclin B1, ↓ CDK1, ↑ p27, ↑ p53[12]
A549Non-Small Cell Lung CancerNot Specified48G2/M ArrestNot Specified[13][14]

Table 3: Effect of Isorhamnetin on Apoptosis

Cancer Cell LineCancer TypeConcentration (µM)Duration (h)Observed EffectKey Regulated Proteins
MCF-7Breast Cancer1004868.9% early apoptosisROS-dependent pathway[15]
Human Bladder CancerBladder Cancer10048Increased Annexin V+ cells↑ Fas/FasL, ↓ Bcl-2/Bax ratio, ↑ Caspase activation[11]
NOZ, GBC-SDGallbladder CancerDose-dependentNot SpecifiedIncreased apoptosis↑ BAX, ↑ Cleaved PARP, ↑ Cleaved Caspases 3 & 9, ↓ BCL-2[12]
Androgen-Independent Prostate CancerProstate CancerDose-dependentNot SpecifiedMitochondrion-dependent intrinsic apoptosisNot Specified[8]
A549Non-Small Cell Lung CancerNot Specified48Significant apoptosis inductionActivation of Caspases 3, 8, 9 and PARP[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of isorhamnetin.

3.1. Cell Viability Assessment using MTT Assay

This protocol determines the effect of isorhamnetin on the metabolic activity and proliferation of cancer cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • Isorhamnetin (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of isorhamnetin in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing different concentrations of isorhamnetin. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

3.2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Isorhamnetin

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • PBS

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of isorhamnetin for the desired duration (e.g., 48 hours)[11].

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Isorhamnetin

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells and treat with isorhamnetin as described for the apoptosis assay[13].

    • Cell Harvesting: Collect cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.

    • Washing: Wash the cell pellet once with cold PBS.

    • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

    • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubation: Incubate for 30 minutes at 37°C in the dark.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

3.4. Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in pathways like PI3K/Akt and MAPK.

  • Materials:

    • Treated cell pellets

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, β-actin)[3][10]

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration using a BCA assay.

    • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Visualization of Mechanisms and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by isorhamnetin in cancer cells.

G cluster_0 Isorhamnetin's Effect on PI3K/Akt/mTOR Pathway ISO Isorhamnetin PI3K PI3K ISO->PI3K Inh Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_1 Isorhamnetin's Induction of Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ISO Isorhamnetin Bax Bax ISO->Bax Bcl2 Bcl-2 ISO->Bcl2 FasL Fas/FasL ISO->FasL Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 FasL->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow General Experimental Workflow for Isorhamnetin Studies cluster_assays Cellular Assays start Cancer Cell Culture treatment Treat with Isorhamnetin (Dose- and Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis results Data Analysis & Interpretation viability->results apoptosis->results cellcycle->results protein_analysis->results

References

Application Notes and Protocols for Isorhamnetin 3-gentiobioside in DNA Synthesis Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside that has demonstrated a notable ability to activate DNA synthesis, particularly in MCF-7 human breast cancer cells.[1] While many flavonoids, including the aglycone isorhamnetin, are widely studied for their anti-proliferative and pro-apoptotic effects at higher concentrations, Isorhamnetin 3-gentiobioside presents a fascinating case of concentration-dependent dual activity.[2][3][4] At lower concentrations, it acts as a promoter of cell proliferation, making it a valuable tool for studying the mechanisms of DNA synthesis activation. This document provides detailed application notes and experimental protocols for utilizing this compound in this context.

The biphasic nature of flavonoids on cancer cell proliferation is a recognized phenomenon, where low doses can stimulate growth while higher doses are inhibitory.[2][3][4] This hormetic effect is crucial for designing and interpreting experiments with this compound. For MCF-7 cells, which are estrogen receptor-positive (ER+), the proliferative effect of some flavonoids at low concentrations may be mediated through the estrogen receptor pathway.[5][6][7][8]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and its aglycone, isorhamnetin.

CompoundCell LineEffectParameterValue
This compoundMCF-7DNA Synthesis ActivationEC503.1 µg/mL
IsorhamnetinMCF-7/ADRG2/M Phase Arrest-20, 30, and 50 µM
IsorhamnetinMCF-7Inhibition of Proliferation-Dose-dependent

Signaling Pathways

The signaling pathways modulated by isorhamnetin and its derivatives are complex and often concentration-dependent. Below are diagrammatic representations of the proposed activation pathway and the established inhibitory pathways.

Proposed DNA Synthesis Activation Pathway

At low concentrations in ER-positive cells like MCF-7, this compound may exhibit estrogenic activity, leading to the activation of signaling pathways that promote cell cycle progression and DNA synthesis.

G I3G This compound (Low Concentration) ER Estrogen Receptor (ER) I3G->ER Binds to ERE Estrogen Response Elements (ERE) in DNA ER->ERE Translocates to nucleus and binds TFs Transcription Factors ERE->TFs Recruits Cyclins Cyclins & CDKs (e.g., Cyclin D1, CDK4/6) TFs->Cyclins Promotes transcription of Rb Rb Phosphorylation Cyclins->Rb Promotes E2F E2F Release Rb->E2F Leads to S_Phase S-Phase Entry & DNA Synthesis E2F->S_Phase Activates transcription for

Proposed estrogenic pathway for DNA synthesis activation.
Established Proliferation Inhibition Pathways

At higher concentrations, isorhamnetin (the aglycone) is known to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through various signaling pathways, including the PI3K/Akt/mTOR and AMPK/mTOR/p70S6K pathways.[9][10]

G cluster_pi3k PI3K/Akt/mTOR Pathway Isorhamnetin Isorhamnetin (High Concentration) PI3K PI3K Isorhamnetin->PI3K Inhibits G2M_Arrest G2/M Cell Cycle Arrest Isorhamnetin->G2M_Arrest Induces Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Inhibits

Inhibitory PI3K/Akt/mTOR pathway of isorhamnetin.

Experimental Protocols

Experimental Workflow for Studying this compound

The following diagram outlines a logical workflow for investigating the effects of this compound on DNA synthesis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Prepare this compound stock solution in DMSO Treatment Treat cells with a range of This compound concentrations Compound_Prep->Treatment Cell_Culture Culture MCF-7 cells in appropriate medium Cell_Culture->Treatment Incubation Incubate for desired time periods (e.g., 24, 48, 72 hours) Treatment->Incubation DNA_Assay Perform DNA Synthesis Assay (EdU or BrdU) Incubation->DNA_Assay Flow_Cytometry Analyze by Flow Cytometry or Fluorescence Microscopy DNA_Assay->Flow_Cytometry Data_Analysis Quantify DNA synthesis and determine EC50/IC50 Flow_Cytometry->Data_Analysis Pathway_Analysis Investigate signaling pathways (Western Blot, qPCR) Data_Analysis->Pathway_Analysis

Experimental workflow for studying DNA synthesis.
Protocol 1: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for DNA Synthesis

This protocol is adapted for studying the effects of this compound on DNA synthesis in MCF-7 cells.

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • EdU solution (10 mM in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Phosphate-buffered saline (PBS)

  • 96-well plates or chamber slides suitable for microscopy or flow cytometry

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate or chamber slides at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for proliferation if desired.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • EdU Labeling: Add EdU to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation: Remove the medium and wash the cells once with PBS. Add the fixation solution and incubate for 15 minutes at room temperature.

  • Permeabilization: Remove the fixation solution and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.

  • Click Reaction: Remove the permeabilization buffer and wash the cells twice with PBS. Add the click chemistry reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining: Remove the reaction cocktail and wash the cells twice with PBS. Add the nuclear counterstain and incubate for 15-30 minutes.

  • Imaging and Analysis: Wash the cells with PBS. Image the cells using a fluorescence microscope or analyze by flow cytometry. Quantify the percentage of EdU-positive cells to determine the rate of DNA synthesis.

Protocol 2: Western Blot Analysis for Signaling Pathway Investigation

This protocol can be used to investigate the expression of key proteins in signaling pathways potentially modulated by this compound.

Materials:

  • Treated MCF-7 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-Cyclin D1, anti-p-Rb, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a unique flavonoid that can be used to study the activation of DNA synthesis, particularly in ER-positive breast cancer cells. Its biphasic effect, promoting proliferation at low concentrations and inhibiting it at higher concentrations, necessitates careful dose-response studies. The protocols and information provided herein offer a framework for researchers to explore the mechanisms underlying the activation of DNA synthesis by this compound and to further understand the complex regulatory roles of flavonoids in cell biology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Isorhamnetin 3-Gentiobioside for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Isorhamnetin 3-gentiobioside in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a naturally occurring flavonoid glycoside.[1][2] Like many flavonoids, it exhibits poor water solubility, which poses a significant challenge for its use in aqueous-based bioassays.[2] Low solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[3]

Q2: How do I prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It can be dissolved in DMSO at a concentration of up to 125 mg/mL; however, this may require ultrasonication to achieve complete dissolution.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1] For its aglycone, Isorhamnetin, stock solutions in DMSO are typically prepared at around 20 mg/mL.[4]

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue for poorly soluble compounds.[3] Here are several strategies to mitigate this:

  • Optimize Dilution Technique: Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. Avoid rapid addition, which can create localized high concentrations and cause the compound to crash out of solution.[5]

  • Reduce Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous environment. Try lowering the final working concentration.

  • Decrease DMSO Percentage: While DMSO aids in initial solubilization, a high final concentration in your assay can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

  • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in your chosen aqueous buffer before the final dilution into the assay medium. This can help to gradually decrease the solvent strength and prevent precipitation.[3]

Q4: What are the primary methods to improve the aqueous solubility of this compound for bioassays?

Several formulation strategies can significantly enhance the aqueous solubility of flavonoids like this compound. These include:

  • Use of Co-solvents: As discussed, DMSO is a common co-solvent used to prepare stock solutions before dilution into aqueous media.[4]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble complex.[6]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate and solubility.[7]

  • Nanoformulations: Encapsulating the compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can enhance its aqueous dispersibility and bioavailability.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the buffer may increase the solubility of this compound, although the stability of the compound at different pH values must also be considered.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution The compound has low solubility in the chosen solvent. The solvent may have absorbed water (e.g., old DMSO).Use fresh, anhydrous DMSO.[1] Employ ultrasonication to aid dissolution.[1] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1]
Precipitation in Aqueous Medium The final concentration exceeds the compound's aqueous solubility. Improper dilution technique.Lower the final working concentration. Pre-warm the medium and add the stock solution dropwise while mixing.[5]
Inconsistent Bioassay Results Partial precipitation of the compound is leading to a lower effective concentration. Degradation of the compound in the medium over time.Visually inspect for precipitation before and during the experiment. Prepare fresh compound-containing media for each experiment.[8] Consider performing a stability study of the compound in your specific medium.[8]
Discoloration of Cell Culture Medium Oxidation or degradation of the flavonoid.Protect the media from light after adding the compound. Prepare the media containing the compound immediately before use.[8]

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited, the following table summarizes the reported solubility enhancement for its aglycone, Isorhamnetin, which can serve as a valuable reference. The effectiveness of these methods for the glycoside form may vary.

Method Carrier/System Fold Increase in Aqueous Solubility (for Isorhamnetin)
Solid Dispersion Polyvinylpyrrolidone (PVP10) and benzalkonium chloride~600 times
Phospholipid Complex Phospholipids122 times
Cyclodextrin Complex β-Cyclodextrin4.6-fold (for the related flavonoid, Quercetin)

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a flavonoid-cyclodextrin inclusion complex, which can be adapted for this compound.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve an accurately weighed amount of β-cyclodextrin in deionized water with stirring to prepare the cyclodextrin solution.

  • Separately, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Slowly add the ethanolic solution of the flavonoid to the aqueous cyclodextrin solution while continuously stirring.

  • Continue to stir the mixture at a constant temperature (e.g., 37°C) for 24-48 hours to allow for complex formation.[9]

  • After stirring, freeze the solution at -80°C and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous buffer for use in bioassays.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion, a technique shown to significantly improve the solubility of Isorhamnetin.

Materials:

  • This compound

  • Polymeric carrier (e.g., Polyvinylpyrrolidone - PVP)

  • Ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the polymeric carrier (e.g., in a 1:5 w/w ratio).

  • Dissolve both components in a suitable volume of ethanol in a round-bottom flask. Use sonication or vortexing to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Further dry the solid mass in a vacuum oven for 24 hours to ensure complete removal of the solvent.

  • The resulting solid dispersion can be collected and pulverized for use.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Outcome start This compound (Poorly Water Soluble) cosolvents Co-solvents (e.g., DMSO) start->cosolvents cyclodextrin Cyclodextrin Inclusion Complex start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanoformulation Nanoformulation start->nanoformulation end Improved Aqueous Solubility for Bioassays cosolvents->end cyclodextrin->end solid_dispersion->end nanoformulation->end G cluster_pathways Signaling Pathways cluster_compound cluster_outcomes Cellular Outcomes PI3K_Akt PI3K/Akt Pathway Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis MAPK MAPK Pathway MAPK->Proliferation NFkB NF-κB Pathway Inflammation Anti-inflammatory Effects NFkB->Inflammation Isorhamnetin Isorhamnetin Isorhamnetin->PI3K_Akt Inhibits Isorhamnetin->MAPK Modulates Isorhamnetin->NFkB Inhibits

References

Technical Support Center: Overcoming Isorhamnetin 3-gentiobioside Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isorhamnetin 3-gentiobioside precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] this compound, like many flavonoids, has poor water solubility.[2] The precipitation occurs because the compound is highly soluble in the concentrated DMSO stock but becomes insoluble when the DMSO is diluted in the medium, exceeding its aqueous solubility limit.[1]

Q2: What is the most effective way to prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous, cell culture-grade organic solvent, with DMSO being the most common choice.[3][4] this compound is highly soluble in DMSO, up to 125 mg/mL.[3] Ensure the compound is fully dissolved by vortexing, and if necessary, gentle warming or brief sonication.[1][5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can be toxic to cells.[5][6][7] However, sensitivity to DMSO varies significantly between cell lines.[5] It is critical to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used in your experiment, to distinguish the effects of the compound from those of the solvent.[4][5]

Q4: How can I determine the solubility limit of this compound in my specific experimental setup?

A4: Before beginning your main experiment, you should perform a solubility test to find the maximum working concentration of this compound in your specific cell culture medium.[2] This involves preparing a serial dilution of your compound in the medium, incubating it under your experimental conditions (e.g., 37°C for 1-2 hours), and then visually or microscopically inspecting for any signs of precipitation, such as cloudiness or crystals.[6] The highest concentration that remains clear is your maximum soluble concentration.[1][6]

Q5: Could other factors in my cell culture system be contributing to the precipitation?

A5: Yes, several factors can influence compound solubility.[2] Temperature fluctuations, such as adding a compound to cold media or repeated freeze-thaw cycles of prepared media, can decrease solubility.[1][8] The pH of the medium can also affect the solubility of flavonoids.[2] Additionally, evaporation from culture plates in an incubator with low humidity can increase the concentration of all components, potentially causing the compound to precipitate over time.[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate precipitation upon adding stock to media 1. High Final Concentration: The target concentration exceeds the compound's solubility limit in the aqueous medium.[1] 2. Rapid Dilution/Poor Mixing: Concentrated DMSO stock is not dispersing quickly, causing localized high concentrations and precipitation.[1] 3. Temperature Shock: Adding the stock solution to cold media reduces solubility.[1]1. Lower the Final Concentration: Work below the maximum soluble concentration determined by a solubility test. 2. Optimize Dilution: Pre-warm the cell culture medium to 37°C.[2] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid, uniform dispersion.[1][2] Consider performing an intermediate dilution step.[4] 3. Use Pre-Warmed Media: Always use media pre-warmed to 37°C for all dilutions.[1]
Precipitation observed during incubation 1. Compound Instability: The compound may degrade or aggregate over time at 37°C. 2. Interaction with Media Components: The compound may bind to serum proteins or chelate with metal ions, forming insoluble complexes.[2] 3. Evaporation: Water loss from the culture vessel increases the compound's effective concentration.[8]1. Time-Course Solubility Test: Check for precipitation at different time points (e.g., 2, 6, 24 hours). 2. Modify Media: If using serum, try reducing the percentage. Alternatively, consider transitioning to a serum-free medium.[2] 3. Maintain Humidity: Ensure proper humidification in the incubator and use low-evaporation lids to prevent desiccation.[8]
Inconsistent or non-reproducible experimental results 1. Inaccurate Dosing: Undissolved precipitate leads to an unknown and lower actual concentration of the compound in solution. 2. Solvent Effects: The biological effects of DMSO are confounding the results.[5]1. Confirm Dissolution: Always visually inspect the final working solution for clarity before adding it to cells. Centrifuge if necessary to pellet any precipitate. 2. Use Vehicle Controls: Always include a vehicle control (media with the same final concentration of DMSO) to differentiate the effects of the compound from the solvent.[5]

Quantitative Data Summary

Table 1: Solubility of Isorhamnetin & Related Compounds in DMSO

CompoundSupplierReported Solubility in DMSO
This compound MedChemExpress125 mg/mL (195.15 mM)[3]
Isorhamnetin (Aglycone) MedChemExpress100 mg/mL (316.20 mM)[5][9]
Isorhamnetin (Aglycone) Cayman Chemical~20 mg/mL[5][10]
Isorhamnetin (Aglycone) Selleck Chemicals63 mg/mL (199.2 mM)[5]

Note: Use freshly opened, anhydrous DMSO for best results, as hygroscopic DMSO can significantly impact solubility.[3][9]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Conc. (v/v)Potential Cellular EffectsRecommendation
≤ 0.1% Generally considered safe for most cell lines with minimal effects.[5][7]Highly Recommended for all experiments.
0.1% - 0.5% May induce cellular stress, differentiation, or other biological effects in sensitive cell lines.Use with caution. Requires thorough validation with vehicle controls.
> 0.5% Often associated with significant cytotoxicity and can confound experimental results.[5]Not Recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM)

  • Weighing: Accurately weigh 6.41 mg of this compound powder (MW: 640.54 g/mol ) in a sterile microcentrifuge tube.

  • Dissolving: Add 100 µL of high-quality, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If needed, gently warm the tube to 37°C or sonicate briefly in a water bath to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile tubes. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[3]

Protocol 2: Determining the Maximum Soluble Concentration

  • Preparation: In a 96-well plate or microcentrifuge tubes, add 200 µL of your complete cell culture medium, pre-warmed to 37°C, to each well/tube.

  • Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock directly in the media. For example, to test a range from 100 µM down to ~0.8 µM, add the following:

    • Well 1: 0.2 µL of 100 mM stock (Final: 100 µM, 0.1% DMSO)

    • Well 2: 0.1 µL of 100 mM stock (Final: 50 µM, 0.05% DMSO)

    • Well 3: 0.05 µL of 100 mM stock (Final: 25 µM, 0.025% DMSO)

    • ...and so on.

    • Include a "DMSO only" well as a negative control.

  • Mixing: Immediately after adding the stock, mix each dilution thoroughly by gentle pipetting or vortexing.

  • Incubation: Incubate the plate/tubes at 37°C in a CO₂ incubator for 2-4 hours to mimic experimental conditions.

  • Assessment: Visually inspect each well against a dark background for any signs of cloudiness or precipitate. For a more sensitive check, view an aliquot under a microscope.[6] The highest concentration that remains completely clear is the maximum soluble concentration for your experiment.

Protocol 3: Preparing Final Working Solutions for Cell Treatment

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[1]

  • Intermediate Dilution (Recommended): To minimize precipitation, first create an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 100 mM stock:

    • Dilute the 100 mM stock 1:100 in pre-warmed media to make a 1 mM intermediate solution. Mix gently but thoroughly.

    • Add the required volume of this 1 mM solution to your cell culture vessel.

  • Direct Dilution (for low concentrations): For very low final concentrations, you can add the stock solution directly to a larger volume of media. For example, to make a 1 µM final solution in 10 mL of media:

    • Add 0.1 µL of the 100 mM stock solution to the 10 mL of pre-warmed media.

    • Immediately cap and invert the tube/bottle several times to mix thoroughly.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of precipitate before adding it to your cells.

Visualizations

G cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Application Phase stock 1. Prepare High-Concentration Stock in 100% DMSO intermediate 3. Perform Intermediate Dilution in Pre-warmed Medium (Recommended) stock->intermediate Add small aliquot warm_media 2. Pre-warm Cell Culture Medium to 37°C warm_media->intermediate final_dilution 4. Prepare Final Working Solution intermediate->final_dilution Dilute to final concentration check 5. Visually Inspect for Precipitation final_dilution->check add_to_cells 6. Add Clear Solution to Cells check->add_to_cells Solution is Clear troubleshoot Solution is Cloudy: Return to Troubleshooting check->troubleshoot Precipitate Found

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitation Observed q1 When does it occur? start->q1 a1 Immediately upon dilution q1->a1 Immediately a2 During long incubation q1->a2 Over Time sol1 Troubleshoot Dilution Method: - Use pre-warmed media - Add stock dropwise with mixing - Lower final concentration a1->sol1 sol2 Troubleshoot Incubation Conditions: - Check incubator humidity - Monitor media pH - Test compound stability over time a2->sol2

Caption: A logic flow diagram for troubleshooting precipitation issues.

G rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Activates mtor mTORC1 akt->mtor Activates response Cell Growth, Proliferation, Survival mtor->response compound Isorhamnetin (Aglycone) compound->pi3k Inhibits compound->akt Inhibits

Caption: Potential modulation of the PI3K/Akt pathway by Isorhamnetin.[5][11][12]

References

Stability of Isorhamnetin 3-gentiobioside in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhamnetin 3-gentiobioside. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability of this compound in dimethyl sulfoxide (B87167) (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing properties for flavonoid glycosides.

Q2: What are the recommended storage conditions and stability period for this compound in DMSO?

To ensure the integrity of your this compound stock solutions, it is crucial to adhere to proper storage conditions. The stability of the compound is dependent on temperature and handling.

Table 1: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsIdeal for long-term storage. Aliquot into single-use vials to prevent repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthSuitable for short-term storage. Also, aliquot to avoid freeze-thaw cycles.[1]
Room TemperatureNot RecommendedStorage at room temperature can lead to significant degradation over time.[2]

Q3: How do repeated freeze-thaw cycles affect the stability of this compound in DMSO?

Repeated freeze-thaw cycles should be avoided as they can potentially lead to the degradation of the compound or cause it to precipitate out of solution. To mitigate this, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation.

Q4: Does the purity of DMSO impact the stability of the stock solution?

Yes, the purity of DMSO is a critical factor. The use of lower-grade DMSO may introduce impurities that can react with this compound, leading to its degradation. Furthermore, DMSO is hygroscopic and can absorb atmospheric moisture. Water in the DMSO can promote hydrolysis or other degradation pathways. Therefore, it is highly recommended to use high-purity, anhydrous DMSO for preparing stock solutions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound DMSO stock solutions.

Issue 1: Precipitation is observed in the DMSO stock solution after storage in the freezer.

  • Possible Cause: The solubility of this compound in DMSO may be limited, particularly at lower temperatures. Freezing can sometimes cause the compound to crystallize out of the solution.

  • Solution:

    • Gently warm the vial to room temperature or in a 37°C water bath.

    • Vortex or sonicate the solution to help redissolve the precipitate.

    • Before use, visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, the actual concentration of your stock solution may be lower than intended.

Issue 2: Inconsistent or unexpected results are observed in bioassays.

  • Possible Cause: This could be an indication of compound degradation in your DMSO stock solution. Degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of interfering byproducts.

  • Solution:

    • Assess Purity: Analyze your DMSO stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection to check for the appearance of new peaks, which could signify degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Review Storage and Handling: Ensure that your storage and handling procedures align with the best practices outlined in the FAQ section. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.

Logical Relationship for Troubleshooting Inconsistent Results

A Inconsistent Experimental Results B Potential Compound Degradation A->B C Assess Stock Solution Purity (HPLC) B->C D Review Storage & Handling Procedures B->D E Freshly Prepare Stock Solution C->E If degradation is confirmed D->E If procedures were improper

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Experimental Workflow for Stock Solution Preparation

A Equilibrate Compound B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate C->D E Visually Inspect D->E F Aliquot & Store at -80°C / -20°C E->F

Caption: Standard workflow for preparing DMSO stock solutions.

Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV

This protocol provides a general method to monitor the stability of this compound in a DMSO solution over time.

  • Preparation of Standards and Samples:

    • Prepare a fresh 10 mM stock solution of this compound in high-purity DMSO. This will serve as your time-zero (T=0) reference standard.

    • Dilute this stock solution with the mobile phase to create a working standard concentration (e.g., 100 µM).

    • Take an aliquot from your stored this compound-DMSO solution and dilute it to the same working concentration.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 254 nm and 350 nm for flavonoids).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stored stock solution, prepare the working sample, and analyze by HPLC.

    • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Signaling Pathways Potentially Affected by Isorhamnetin

Isorhamnetin, the aglycone of this compound, has been reported to interact with various cellular signaling pathways. Degradation of the parent compound could lead to altered or misleading results when studying these pathways.

cluster_0 Isorhamnetin Actions Isorhamnetin Isorhamnetin PLD Phospholipase D Isorhamnetin->PLD blocks NADPH_oxidase NADPH Oxidase PLD->NADPH_oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS produces

Caption: Isorhamnetin can inhibit ROS production by blocking the phospholipase D/NADPH oxidase pathway.[3]

References

Troubleshooting peak tailing in Isorhamnetin 3-gentiobioside HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Isorhamnetin 3-gentiobioside. The information is tailored for researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality, symmetrical peaks for accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a flavonoid glycoside, is secondary interactions between the analyte and the stationary phase. Flavonoids possess phenolic hydroxyl groups which can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. This interaction leads to some molecules of the analyte being retained longer than others, resulting in an asymmetrical peak with a "tail".

Q2: My this compound peak is tailing. How can I improve its shape?

A2: To improve a tailing peak for this compound, a systematic approach is recommended. Start by addressing the most likely chemical causes before moving on to instrumental factors.

Step 1: Mobile Phase Optimization

The pH of the mobile phase is a critical factor. The goal is to suppress the ionization of both the phenolic hydroxyl groups on the this compound molecule and the residual silanol groups on the column's stationary phase.

  • Recommendation: Add a small amount of acid to the aqueous component of your mobile phase. Formic acid, acetic acid, or phosphoric acid at a concentration of 0.1% is typically effective. This will lower the pH of the mobile phase, protonating the silanol groups and reducing their ability to interact with the analyte. For most flavonoid glycosides, a mobile phase pH between 2.5 and 3.5 provides good peak shape.

Step 2: Evaluate the Sample and Injection

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will adequately dissolve the sample.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Recommendation: Try reducing the injection volume or diluting your sample.

Step 3: Check the HPLC System and Column

  • Column Contamination: Over time, components from your sample matrix can accumulate on the column, creating active sites that can cause peak tailing.

    • Recommendation: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727), to remove contaminants. If the problem persists, the column may need to be replaced.

  • Column Void: A void at the head of the column can cause peak distortion. This can be caused by pressure shocks or operating at a pH that degrades the silica.

    • Recommendation: A column with a significant void typically needs to be replaced. Using a guard column can help protect the analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.

    • Recommendation: Use tubing with a narrow internal diameter and keep the length to a minimum.

Q3: Should I be concerned about the pKa of this compound when developing my HPLC method?

Q4: Can the organic modifier in my mobile phase affect peak tailing?

A4: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While pH control is the primary tool for addressing tailing due to secondary interactions, optimizing the mobile phase composition can also have an effect. Acetonitrile and methanol have different selectivities and may interact differently with the analyte and stationary phase. It is worthwhile to evaluate both solvents during method development to see which provides the better peak shape and overall separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (Typical)Peak ShapeRationale
7.0 (Unbuffered)> 2.0Severe TailingIonization of both silanol groups and phenolic hydroxyls, leading to strong secondary interactions.
5.01.5 - 2.0Moderate TailingPartial ionization of silanol and phenolic hydroxyl groups.
3.51.2 - 1.5Minor TailingIncreased protonation of silanol groups, but some interaction may still occur.
2.51.0 - 1.2SymmetricalFull protonation of silanol groups and the analyte, minimizing secondary interactions.[1][2]

Table 2: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 10-50% B over 30 minutes (example, optimize as needed)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength ~254 nm and ~350 nm
Injection Volume 5-20 µL

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the direction of flow through the column. This is more effective at dislodging strongly retained compounds from the column inlet frit.

  • Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (a strong solvent).

  • Equilibrate the column with the initial mobile phase. Flush the column with at least 20 column volumes of the starting mobile phase before re-connecting it to the detector and attempting another analysis.

Protocol 2: Sample Solvent Compatibility Test

  • Prepare two solutions of your this compound standard at the same concentration.

    • Solution A: Dissolve the standard in your initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).

    • Solution B: Dissolve the standard in a strong solvent (e.g., 100% Methanol or Acetonitrile).

  • Inject both solutions onto the HPLC system using your current method.

  • Compare the peak shapes. If the peak from Solution A is symmetrical and the peak from Solution B is tailing or distorted, this indicates a sample solvent incompatibility issue.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Peak Tailing in this compound HPLC Analysis start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks only_analyte_tailing Only Isorhamnetin 3-gentiobioside is tailing check_all_peaks->only_analyte_tailing No instrumental_issue Likely an Instrumental Issue check_all_peaks->instrumental_issue Yes chemical_issue Likely a Chemical Issue only_analyte_tailing->chemical_issue Yes adjust_ph Adjust Mobile Phase pH (add 0.1% acid, target pH 2.5-3.5) chemical_issue->adjust_ph check_connections Check for Dead Volume (fittings, tubing) instrumental_issue->check_connections ph_fixed Peak Shape Improved? adjust_ph->ph_fixed check_sample_solvent Check Sample Solvent (dissolve in mobile phase) solvent_fixed Peak Shape Improved? check_sample_solvent->solvent_fixed reduce_concentration Reduce Injection Volume/ Sample Concentration concentration_fixed Peak Shape Improved? reduce_concentration->concentration_fixed instrument_fixed Peak Shape Improved? check_connections->instrument_fixed flush_column Flush Column replace_column Replace Column/Guard Column flush_column->replace_column No Improvement flush_column->instrument_fixed ph_fixed->check_sample_solvent No problem_solved Problem Solved ph_fixed->problem_solved Yes solvent_fixed->reduce_concentration No solvent_fixed->problem_solved Yes concentration_fixed->instrumental_issue No, consider instrumental issues concentration_fixed->problem_solved Yes instrument_fixed->flush_column No instrument_fixed->problem_solved Yes Secondary_Interactions Secondary Interactions Causing Peak Tailing cluster_column C18 Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains analyte Phenolic Hydroxyl (Ar-OH) silanol->analyte Strong Interaction (Peak Tailing) interaction_node Interaction high_ph High pH (e.g., > 4) high_ph->silanol Deprotonates to Si-O- low_ph Low pH (e.g., < 3.5) low_ph->silanol Protonates to Si-OH low_ph->analyte Protonates to Ar-OH interaction_node->c18 Normal Hydrophobic Interaction (Sharp Peak)

References

Technical Support Center: Enhancing NMR Resolution of Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Nuclear Magnetic Resonance (NMR) signals for Isorhamnetin 3-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution in the ¹H NMR spectrum of this compound?

Poor resolution in the NMR spectrum of this compound, a flavonoid glycoside, often stems from several factors:

  • Signal Overlap: The complex structure, featuring numerous aromatic and sugar protons, leads to crowded spectral regions, particularly in the glycosidic and aromatic areas, making individual signal assignment difficult.[1][2]

  • Broad Peaks: This can be caused by a variety of issues including poor shimming of the magnetic field, high sample concentration leading to increased viscosity, the presence of paramagnetic impurities, or solid particles in the sample.[3]

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts and signal resolution due to interactions with the analyte.[4][5]

Q2: How does the choice of solvent affect the NMR spectrum of this compound?

The solvent can alter the chemical shifts of protons and carbons in flavonoids.[4][5] For instance, pyridine-d₅ often causes a systematic low-field shift for proton resonances compared to methanol-d₄ or DMSO-d₆, which can sometimes alleviate signal overlap.[4] It is recommended to test a few different deuterated solvents to find the one that provides the best signal dispersion for your specific compound. Common choices for flavonoids include DMSO-d₆, methanol-d₄, and pyridine-d₅.[5][6]

Q3: Can temperature changes improve the resolution of my NMR spectrum?

Yes, acquiring the spectrum at an elevated temperature (e.g., 30-45 °C) can decrease the viscosity of the solvent and may improve resolution by narrowing line widths.[7] However, it is crucial to ensure your sample is stable at higher temperatures to avoid degradation.

Q4: What are some advanced NMR techniques that can help resolve overlapping signals?

When standard 1D ¹H NMR is insufficient, several advanced techniques can be employed:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assigning protons and carbons and can help to resolve overlapping signals by spreading them into a second dimension.[1][8]

  • DOSY (Diffusion Ordered Spectroscopy): This technique separates signals based on the diffusion coefficient of the molecules, which can help to distinguish the signals of your compound from those of impurities.[9]

  • Lanthanide Shift Reagents: These reagents can be added to the sample to induce large chemical shifts, which can help to resolve overlapping signals.[10][11] The magnitude of the shift is dependent on the distance of the nucleus from the paramagnetic metal ion.

Troubleshooting Guides

Issue 1: Broad and Poorly Resolved Peaks in the ¹H NMR Spectrum

Symptoms: Peaks in your spectrum are wider than expected, leading to a loss of fine structure (coupling information) and overlap with adjacent signals.

Possible Causes and Solutions:

CauseRecommended Action
Poor Magnetic Field Homogeneity (Shimming) The magnetic field across the sample is not uniform. Re-shimming the spectrometer is a critical first step to improve resolution.[3]
High Sample Concentration A high concentration can increase the viscosity of the solution, leading to broader lines. Try diluting the sample. For ¹H NMR of organic compounds, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is typical.[12]
Presence of Solid Particles Suspended particles disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[13]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. Consider adding a chelating agent like EDTA, or passing your sample through a small column of a chelating resin.[3]
Issue 2: Severe Signal Overlap in the Aromatic or Sugar Region

Symptoms: Multiple proton signals in the aromatic region (typically 6-8 ppm) or the sugar region (typically 3-5 ppm) are clustered together, making it impossible to assign individual resonances or determine coupling constants.

Troubleshooting Workflow:

start Signal Overlap Observed solvent Change NMR Solvent (e.g., DMSO-d6 to Pyridine-d5) start->solvent temp Vary Acquisition Temperature solvent->temp If overlap persists nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) temp->nmr_2d If overlap persists not_resolved Still Overlapping temp->not_resolved resolved Signals Resolved nmr_2d->resolved shift_reagent Use a Lanthanide Shift Reagent shift_reagent->resolved not_resolved->shift_reagent

Caption: Troubleshooting workflow for severe signal overlap.

Illustrative Data on Solvent Effects:

The following table illustrates how changing the solvent can affect the chemical shifts (in ppm) of key protons in a hypothetical this compound spectrum, potentially resolving overlap.

ProtonChemical Shift in CDCl₃ (ppm)Chemical Shift in DMSO-d₆ (ppm)Chemical Shift in Pyridine-d₅ (ppm)
H-2'7.757.958.15
H-6'7.687.888.08
H-5'6.907.107.30
H-86.456.656.85
H-66.206.406.60
Anomeric H-1''5.305.505.70
Anomeric H-1'''4.504.704.90

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum.

Materials:

  • This compound (1-10 mg)

  • High-quality deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Pyridine-d₅)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Weigh 1-10 mg of your this compound sample and place it in a small, clean vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Vortex the vial until the sample is completely dissolved. If the sample does not dissolve completely, you may need to try a different solvent or gently warm the sample.

  • If any solid particles remain, filter the solution. To do this, place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean NMR tube.[13]

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[12]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: Optimizing Acquisition Parameters

Optimizing the acquisition parameters can significantly enhance spectral quality.

Workflow for Parameter Optimization:

start Initial Spectrum Acquired shim Perform Manual or Gradient Shimming start->shim sw Adjust Spectral Width (sw) to encompass all signals shim->sw at Set Acquisition Time (at) for sufficient resolution sw->at d1 Optimize Relaxation Delay (d1) (e.g., 1-5s) at->d1 ns Increase Number of Scans (ns) for better signal-to-noise d1->ns final Acquire Final High-Resolution Spectrum ns->final

Caption: Workflow for optimizing NMR acquisition parameters.

Recommended Starting Parameters for ¹H NMR:

ParameterSymbolRecommended ValuePurpose
Pulse Widthp1Calibrated 30° or 90° pulseTo excite the nuclear spins.
Relaxation Delayd11-5 sTo allow the magnetization to return to equilibrium before the next pulse.[7]
Acquisition Timeaq2-4 sThe duration of the detection of the FID. Longer times can improve resolution.
Number of Scansns16 or higherTo improve the signal-to-noise ratio.
Spectral Widthsw~12-16 ppmTo ensure all proton signals are captured.
Protocol 3: Acquiring a 2D COSY Spectrum

A COSY (Correlation Spectroscopy) experiment helps to identify spin-spin coupled protons.

Procedure:

  • Load your prepared sample and lock and shim the spectrometer as you would for a 1D experiment.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Select the COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.

  • Set the number of scans (ns) per increment (e.g., 2-8).

  • Set the number of increments in the F1 dimension (e.g., 256-512).

  • Set the relaxation delay (d1) to 1-2 seconds.

  • Start the acquisition.

  • After the experiment is complete, process the data by applying a Fourier transform in both dimensions, phase correcting, and performing baseline correction.

  • Analyze the cross-peaks in the 2D spectrum to identify coupled protons.

References

Selecting appropriate solvent systems for Isorhamnetin 3-gentiobioside purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate solvent systems for the purification of Isorhamnetin 3-gentiobioside. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a crude plant extract?

A1: The initial purification typically involves a preliminary fractionation step to remove non-flavonoid compounds. Polyamide column chromatography is an effective method for this initial cleanup. Following this, more refined chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or column chromatography over Sephadex LH-20 are employed for the isolation of the target glycoside.[1]

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for separating polar compounds like flavonoid glycosides because it avoids irreversible adsorption of the sample onto a solid support.[1][2][3][4][5][6][7][8][9][10][11][12] Column chromatography, particularly with adsorbents like Sephadex LH-20, is also a common and effective method.[5][13] For final polishing and analysis of purity, High-Performance Liquid Chromatography (HPLC) is indispensable.[2][9][14]

Q3: What are the recommended starting solvent systems for the purification of flavonoid glycosides like this compound?

A3: For glycosylated flavonoids, a good starting point for solvent system selection depends on the chosen chromatographic technique:

  • HSCCC: A common and versatile two-phase solvent system is a mixture of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water .[2][3][5][6][8][9] The ratios of these solvents are critical and need to be optimized to achieve a suitable partition coefficient (K-value) for the target compound. Another recommended starting system for glycosylated flavonoids is ethyl acetate-butanol-water .[7][15]

  • Column Chromatography (Sephadex LH-20): Methanol-water or chloroform-methanol mixtures in various ratios are commonly used for elution.[5]

  • Thin Layer Chromatography (TLC): For preliminary analysis and method development, a mobile phase of Butanol: Acetic acid: Water (4:1:1) is often effective for separating flavonoid glycosides.[5]

Troubleshooting Guide

Problem 1: Poor resolution of this compound from other closely related flavonoid glycosides.

  • Cause: The polarity of the solvent system may not be optimal for separating compounds with very similar structures.

  • Solution:

    • HSCCC: Fine-tune the ratios of the components in your n-hexane-ethyl acetate-methanol-water system. Small adjustments to the methanol or water content can significantly alter the polarity and improve separation.[7][15] Consider adding a small amount of acetic acid to the aqueous phase to improve peak shape and resolution for acidic flavonoids.[1][4]

    • Column Chromatography: Employ a gradient elution instead of an isocratic one. A shallow gradient of increasing polarity (e.g., by gradually increasing the percentage of methanol in a water-methanol mobile phase) can effectively separate compounds with close retention times.[14]

    • HPLC: For analytical or semi-preparative HPLC, ensure your mobile phase is appropriate. A common mobile phase for reversed-phase C18 columns is a gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[14][16]

Problem 2: Peak tailing in HPLC or column chromatography.

  • Cause: This can be due to interactions between the analyte and active sites on the stationary phase, or a mismatch between the injection solvent and the mobile phase.

  • Solution:

    • Add a small amount of an acid, such as formic acid or acetic acid (typically 0.1-0.2%), to the mobile phase to suppress the ionization of phenolic hydroxyl groups, which can reduce tailing.[16]

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.

    • If using a silica-based column, residual acidic sites can cause tailing with basic compounds. While flavonoids are generally acidic, this can still be a factor.

Problem 3: Low recovery of this compound.

  • Cause: Irreversible adsorption to the stationary phase can be a significant issue, especially with silica-based columns. Degradation of the compound during long purification processes is also a possibility.

  • Solution:

    • Utilize HSCCC, which is a liquid-liquid partition technique and thus avoids a solid support, minimizing the risk of irreversible adsorption.[8]

    • For column chromatography, polyamide or Sephadex LH-20 are often better choices than silica (B1680970) gel for flavonoids to reduce adsorption losses.[1][13]

    • Work at moderate temperatures and protect the sample from excessive light to prevent degradation.

Problem 4: Difficulty in selecting the optimal HSCCC solvent system.

  • Cause: Finding the ideal partition coefficient (K-value) is crucial for successful HSCCC separation. A K-value that is too high will lead to long elution times and broad peaks, while a K-value that is too low will result in poor resolution.

  • Solution:

    • Systematically test different ratios of a chosen solvent system (e.g., n-hexane-ethyl acetate-methanol-water).[8]

    • Analyze the partitioning of your target compound in a small separatory funnel with the candidate solvent system. The ideal K-value is typically between 0.5 and 2.0. The partition coefficient (K) is calculated as the peak area of the compound in the upper phase divided by the peak area in the lower phase.

    • For highly polar flavonoid glycosides, more hydrophilic two-phase systems may be necessary.[4]

Data Presentation

Table 1: Exemplary HSCCC Solvent Systems for Flavonoid Glycoside Purification

Target Compound(s)Solvent System (v/v/v/v)Stationary PhaseMobile PhaseReference
Five Flavonoid Glycosidesn-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4)Upper PhaseLower Phase[2][3][8]
Three Flavonoid Glycosidesethyl acetate–ethanol–acetic acid–water (4:1:0.25:5)Not specifiedNot specified[1]
Three Flavonoid Glycosidesn-hexane–ethyl acetate–methanol–water (0.5:3:1:2)Not specifiedNot specified[6]
Flavonoid Glycosides & Caffeoylquinic Acid Derivativesmethyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5)Upper PhaseLower Phase[4]
Isorhamnetin (Aglycone)n-hexane-ethyl acetate-methanol-water (5:5:5:5 and 5:5:6:4)Upper PhaseLower Phase[9][10][12]

Table 2: Quantitative Data from Selected Flavonoid Glycoside Purifications

CompoundStarting MaterialMethodYieldPurityReference
Hyperoside19.8 g crude extractHSCCC15.3 mg>95%[2]
Isoquercitrin19.8 g crude extractHSCCC21.1 mg>95%[2]
Myricitrin110 mg ethyl acetate fractionHSCCC44.5 mg94.9%[6]
Quercitrin110 mg ethyl acetate fractionHSCCC23.86 mg97.0%[6]
Isorhamnetin (Aglycone)700 mg crude extractTwo-step HSCCC11.8 mg98%[9][10]

Experimental Protocols

Detailed Methodology: General Protocol for HSCCC Purification of Flavonoid Glycosides

  • Solvent System Preparation:

    • Prepare the chosen two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) by mixing the components in a separatory funnel at the desired volume ratio.

    • Shake the mixture vigorously and allow the two phases to separate completely at room temperature.

    • Degas both the upper (stationary) phase and the lower (mobile) phase by sonication for approximately 30 minutes before use.[17]

  • Sample Preparation:

    • Dissolve the crude or pre-purified extract containing this compound in a mixture of the upper and lower phases of the solvent system (typically a 1:1 ratio).[2][8]

  • HSCCC Operation:

    • Fill the coiled column of the HSCCC instrument entirely with the stationary phase (typically the upper phase).

    • Set the revolution speed of the centrifuge (e.g., 850 rpm).[4]

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).[4]

    • Once the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established, inject the sample solution.

    • Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

  • Purity Analysis:

    • Analyze the collected fractions containing the target compound by HPLC to determine their purity.[2][6][8]

Visualizations

experimental_workflow start Crude Plant Extract pre_purification Preliminary Purification (e.g., Polyamide Column Chromatography) start->pre_purification fractionation Fraction containing Flavonoid Glycosides pre_purification->fractionation hsccc High-Speed Counter-Current Chromatography (HSCCC) fractionation->hsccc Option 1 column_chrom Column Chromatography (e.g., Sephadex LH-20) fractionation->column_chrom Option 2 fractions Collected Fractions hsccc->fractions column_chrom->fractions hplc_analysis Purity Analysis (HPLC) fractions->hplc_analysis pure_compound Pure this compound hplc_analysis->pure_compound

Caption: General experimental workflow for the purification of this compound.

solvent_selection_logic start Start: Select Purification Technique hsccc HSCCC start->hsccc column_chrom Column Chromatography start->column_chrom hsccc_system Select Starting Solvent System (e.g., n-hexane-EtOAc-MeOH-H2O) hsccc->hsccc_system column_system Select Starting Solvent System (e.g., MeOH-H2O) column_chrom->column_system optimize Optimize Solvent Ratios (Test K-value for HSCCC or Gradient for Column) hsccc_system->optimize column_system->optimize resolution Good Resolution? optimize->resolution resolution->optimize No proceed Proceed with Purification resolution->proceed Yes

Caption: Logical workflow for selecting and optimizing a solvent system.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Isorhamnetin 3-gentiobioside.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem: Poor Signal Reproducibility and Inaccurate Quantification

Possible Cause: Significant matrix effects, such as ion suppression or enhancement, are likely interfering with the ionization of this compound.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples like plasma and urine. A C18 sorbent is often effective for retaining flavonoid glycosides while allowing more polar interfering compounds to be washed away.

    • Liquid-Liquid Extraction (LLE): This technique can partition this compound into a solvent immiscible with the sample matrix, leaving many interfering substances behind.

    • Protein Precipitation (PPT): While a simpler method, PPT is less effective at removing non-protein matrix components and may not be sufficient for eliminating ion suppression.

  • Method of Standard Addition: This calibration technique can help to compensate for matrix effects by preparing calibration standards in the actual sample matrix.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the study samples. This helps to ensure that the standards and the analyte experience similar matrix effects.

Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Cause: Co-eluting endogenous compounds from the matrix are competing with this compound for ionization in the MS source.

Solutions:

  • Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and co-eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for flavonoids and matrix components.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

  • Post-Column Infusion Experiment: This experiment can help identify the regions in your chromatogram where ion suppression is occurring. By adjusting the chromatography to move the analyte peak away from these regions, you can improve the signal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantitative analysis.

Q2: How can I assess the extent of matrix effects in my this compound analysis?

A2: The post-extraction addition method is a common way to quantify matrix effects. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. For some flavonoids in food samples, matrix effects have been observed in the range of -44% to -0.5%, indicating significant ion suppression.[1]

Q3: What are the typical LC-MS/MS parameters for the analysis of Isorhamnetin glycosides?

A3: While specific parameters should be optimized for your instrument, here are some general starting points for the analysis of flavonoid glycosides like this compound:[2][3]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol (B129727) with 0.1% formic acid[2]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode often provides good sensitivity for flavonoids.[3]

  • MS/MS Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution. For isorhamnetin-3-O-neohesperidoside, a deprotonated molecule [M-H]⁻ at m/z 623.1615 has been observed, which fragments to an aglycone ion at m/z 315.0512.[3]

Q4: Are there any specific sample preparation protocols for flavonoid glycosides in biological matrices?

A4: Yes, here is a general protocol for Solid-Phase Extraction (SPE) that can be adapted for this compound in plasma or urine:

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery data for flavonoids from various matrices using different extraction methods. While specific data for this compound is limited, this provides a general expectation for similar compounds.

Analyte ClassMatrixExtraction MethodAverage Recovery (%)Reference
FlavonoidsFood SamplesSolid-Phase Extraction88 - 96[1]
FlavonoidsRat PlasmaLiquid-Liquid Extraction> 53.8[4]

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration.

  • Prepare a blank matrix extract by subjecting a sample of the matrix (e.g., plasma, urine) without the analyte to your entire sample preparation procedure.

  • Spike the blank matrix extract with the standard solution to achieve the same final concentration as the neat standard solution.

  • Analyze both the neat standard and the spiked matrix extract by LC-MS/MS.

  • Calculate the matrix effect using the formula provided in FAQ 2.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acidified methanol (e.g., with 1% formic acid) to precipitate proteins. Vortex and centrifuge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A1 Prepare Neat Standard A4 Analyze Both by LC-MS/MS A1->A4 A2 Prepare Blank Matrix Extract A3 Spike Blank Extract with Standard A2->A3 A3->A4 A5 Calculate Matrix Effect (%) A4->A5 M1 Optimize Sample Preparation (SPE, LLE) A5->M1 If ME is significant M2 Improve Chromatographic Separation A5->M2 If ME is significant M3 Use Matrix-Matched Calibrants A5->M3 If ME is significant M4 Employ Stable Isotope-Labeled Internal Standard (Gold Standard) A5->M4 For highest accuracy SPE_Protocol_Workflow start Start: Plasma Sample pretreatment 1. Protein Precipitation (Acidified Methanol) start->pretreatment loading 3. Load Supernatant pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading washing 4. Wash with 5% Methanol loading->washing elution 5. Elute with Methanol washing->elution evap_recon 6. Evaporate & Reconstitute elution->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

References

Technical Support Center: Optimizing Isorhamnetin 3-Gentiobioside Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of Isorhamnetin 3-gentiobioside. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the concentration of this compound for cytotoxicity and proliferation assays.

Introduction

This compound is a flavonoid glycoside found in various plants. While its aglycone, Isorhamnetin, has been studied for its anti-cancer properties, the specific effects of the 3-gentiobioside form are less characterized. A critical first step in determining the biological activity of this compound is to establish an optimal concentration range for in vitro cellular assays. This guide will walk you through the process of determining whether this compound induces cytotoxicity or proliferation and how to troubleshoot common experimental challenges.

Quantitative Data Summary: Cytotoxicity of Isorhamnetin and its Glycosides

CompoundCell LineIC50 ValueReference
Isorhamnetin Breast Cancer (MCF-7, T47D, etc.)~10 µM[2]
Normal Breast (MCF10A)38 µM[2]
Isorhamnetin 3-O-neohesperidoside Breast Ductal Carcinoma, Colorectal Adenocarcinoma (Caco-2)2.47 µg/mL[3][4]
Narcissin (Isorhamnetin 3-rutinoside) HeLa, LNCaP20.5 µg/mL[3][4]
Brassicin Colon Cancer (HCT116)22.8 µg/mL[3][4]
Isorhamnetin-3,7-diglucoside Cancer Intestinal CellsInduces 20% decrease in cell survival at 50-100 µg/mL[4][5]
Isorhamnetin-3-O-β-d-glucopyranoside RAW 264.7 Macrophage CellsNo cytotoxicity at 100 µg/mL[3]

Experimental Protocols

A crucial first step is to determine the dose-response relationship of this compound in your specific cell line. A standard colorimetric assay, such as the MTT assay, can be used to assess cell viability.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity[6][7][8][9].

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested. It is advisable to start with a broad range (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells is below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently with a pipette or on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 (half-maximal inhibitory concentration) if the compound is cytotoxic or the EC50 (half-maximal effective concentration) if it is proliferative.

Troubleshooting and FAQs

Here are some common issues that may arise during your experiments with this compound and how to address them.

Q1: I am not observing any cytotoxicity, and in fact, cell viability seems to increase at certain concentrations. What does this mean?

A1: This is a plausible outcome, as one report indicates that this compound can promote DNA synthesis in MCF-7 cells[1]. Your results may be confirming a proliferative effect in your cell line. In this case, you should re-frame your objective from finding a cytotoxic concentration to determining the optimal concentration for inducing proliferation.

Q2: How do I prepare my stock solution of this compound, and what are the solubility concerns?

A2: this compound is expected to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For cell-based assays, it is crucial to dilute this stock solution in your cell culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity. If you observe precipitation when diluting the stock solution in the aqueous culture medium, you may need to lower the final concentration or try a different solvent system, though DMSO is standard for this class of compounds.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results in cell-based assays can stem from several factors:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell seeding density: Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed.

  • Compound stability: Prepare fresh dilutions of this compound from the stock solution for each experiment. Flavonoid glycosides can be unstable in solution over time.

  • Incubation times: Use precise incubation times for both compound treatment and the MTT assay itself.

Q4: I suspect my compound is interfering with the MTT assay. How can I confirm this and what are the alternatives?

A4: Flavonoids can have antioxidant properties that may directly reduce MTT, leading to a false-positive signal (increased absorbance that is not due to cell viability). To test for this:

  • Compound-only control: In a cell-free well, add your compound at the highest concentration used in the experiment to the culture medium and the MTT reagent. If you observe a color change, your compound is interfering with the assay.

  • Alternative assays: If interference is confirmed, consider using a different cytotoxicity assay that is not based on metabolic reduction. Good alternatives include:

    • Sulphorhodamine B (SRB) assay: This assay measures cell density based on the measurement of cellular protein content.

    • Lactate dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

    • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method to quantify cell number.

Q5: What concentration range should I start with for my experiments?

A5: Based on the available data for related compounds, a broad initial concentration range is recommended. A good starting point would be a logarithmic dilution series from 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range will help you to capture a dose-response curve, whether it is cytotoxic or proliferative.

Visualizing Experimental Workflow and Potential Signaling Pathways

To aid in experimental design and hypothesis generation, the following diagrams illustrate a general workflow for optimizing the concentration of this compound and a hypothetical signaling pathway that may be involved in its cellular effects, based on the known actions of its aglycone, Isorhamnetin.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_stock->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read_plate Measure Absorbance with Plate Reader assay->read_plate plot_curve Generate Dose-Response Curve read_plate->plot_curve determine_ic50 Determine IC50/EC50 plot_curve->determine_ic50

Caption: Experimental workflow for concentration optimization.

G cluster_pathway Hypothetical Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway compound This compound pi3k PI3K compound->pi3k ? mek MEK compound->mek ? akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival akt->proliferation erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Isorhamnetin 3-Gentiobioside vs. Isorhamnetin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin (B1672294), a naturally occurring O-methylated flavonol, and its glycosidic derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparison of the bioactivities of Isorhamnetin and its glycoside, Isorhamnetin 3-gentiobioside. The available experimental data on their antioxidant, anti-inflammatory, and anticancer properties are presented to facilitate objective comparison and inform future research directions.

Data Presentation: A Comparative Overview

The bioactivity of flavonoids is significantly influenced by their chemical structure, including the presence and nature of glycosidic moieties. While extensive research has been conducted on Isorhamnetin, data on this compound is less abundant, limiting a direct, comprehensive comparison across all biological activities. The following tables summarize the available quantitative data.

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 ValueReference
Isorhamnetin DPPH Radical Scavenging24.61 µmol/L[1]
ABTS Radical Scavenging14.54 µmol/L[1]
Lipid Peroxidation Inhibition6.67 µmol/L[1]
This compound ABTS Radical Scavenging33.43 µg/mL
DPPH Radical ScavengingData not available
Lipid Peroxidation InhibitionData not available

Table 2: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueReference
Isorhamnetin MCF-7 (Breast Cancer)MTT Assay~10 µM[2]
This compound MCF-7 (Breast Cancer)DNA Synthesis Activation (EC50)3.1 µg/mL
Isorhamnetin 3-glucuronide MCF-7 (Breast Cancer)MTT AssayLess potent than Isorhamnetin[3][4]

Note on Comparative Potency: Direct comparison of IC50 and EC50 values between different studies should be approached with caution due to variations in experimental conditions. However, available data suggests that the aglycone Isorhamnetin may possess stronger antioxidant and cytotoxic activity compared to its glycosylated forms. For instance, in MCF-7 breast cancer cells, the cytotoxic effect was ranked as Quercetin > Isorhamnetin > Isorhamnetin-3-glucuronide.[3][4][5] This suggests that the addition of a sugar moiety may decrease the cytotoxic potential.

Key Bioactivities and Underlying Mechanisms

Antioxidant Activity

Isorhamnetin is a potent antioxidant, a property attributed to its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[6] It can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6] While quantitative data for this compound is limited to ABTS radical scavenging, the general understanding is that the glycosylation of flavonoids can influence their antioxidant capacity. The aglycone form is often found to be a more potent radical scavenger.

Anti-inflammatory Activity

Isorhamnetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7] It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9] The mechanism of action often involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7] While specific studies directly comparing the anti-inflammatory effects of this compound are lacking, research on other isorhamnetin glycosides suggests that the nature of the sugar moiety can influence the anti-inflammatory potential. For example, isorhamnetin diglycosides have been reported to have higher anti-inflammatory potential than triglycosides.

Anticancer Activity

Isorhamnetin has demonstrated anticancer effects in various cancer cell lines by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis.[6][10] Its mechanisms of action involve the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[6] The available data on this compound shows it can activate DNA synthesis in MCF-7 cells, which contrasts with the cytotoxic effects observed for Isorhamnetin. This highlights the critical role of the glycosidic substitution in determining the biological outcome.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the test compound (Isorhamnetin or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[11][12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48 hours).

  • MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[2]

Nitric Oxide (NO) Production Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • The cells are pre-treated with different concentrations of the test compound for a certain period.

  • The cells are then stimulated with LPS to induce NO production.

  • After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength (e.g., 540 nm).

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[9]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound Isorhamnetin or This compound StockSolution Stock Solution (in DMSO) Compound->StockSolution SerialDilutions Serial Dilutions (in culture medium) StockSolution->SerialDilutions Treatment Treatment with Serial Dilutions SerialDilutions->Treatment CellCulture Cell Seeding (e.g., MCF-7, RAW 264.7) CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Specific Assay (e.g., MTT, Griess) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation IC50/EC50 Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: A generalized experimental workflow for comparing the bioactivity of Isorhamnetin and its glycoside.

PI3K_Akt_pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Isorhamnetin inhibits the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

References

A Comparative Analysis of the Antioxidant Potential of Isorhamnetin 3-Gentiobioside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin and its glycoside derivatives, alongside the well-studied flavonoid Quercetin, are subjects of significant interest in the field of antioxidant research. Isorhamnetin is a 3'-O-methylated metabolite of Quercetin, a structural modification that influences its biological activity and bioavailability.[1] This guide provides an objective comparison of the antioxidant activities of Isorhamnetin 3-gentiobioside and Quercetin, supported by experimental data and detailed methodologies to aid in research and development applications. While direct comparative data for this compound is limited, data for its aglycone, Isorhamnetin, and other glycosides provide valuable insights.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Isorhamnetin and Quercetin has been evaluated using various in vitro assays. The following table summarizes their performance, primarily focusing on the aglycone forms, for a direct comparison of their intrinsic radical-scavenging abilities. A lower IC50 value indicates higher antioxidant activity.

Antioxidant AssayIsorhamnetin (IC50 in µmol/L)Quercetin (IC50 in µmol/L)Reference
DPPH Radical Scavenging24.613.07[1][2]
ABTS Radical Scavenging14.543.64[1][2]
Lipid Peroxidation Inhibition6.676.67[1][2]

Data on Isorhamnetin glycosides, such as Isorhamnetin 3-O-robinobioside (structurally similar to 3-gentiobioside), shows significant cellular antioxidant activity. For instance, Isorhamnetin 3-O-robinobioside demonstrated a 50% inhibitory concentration (IC50) of 0.225 mg/ml in a Cellular Antioxidant Activity (CAA) assay using K562 cells.[3][4]

Quercetin consistently demonstrates superior direct radical scavenging activity in chemical assays like DPPH and ABTS compared to Isorhamnetin.[1] This enhanced activity is largely attributed to the presence of the catechol group (two adjacent hydroxyl groups) on its B-ring, a key structural feature for potent radical scavenging.[1] However, both compounds exhibit equal potency in inhibiting lipid peroxidation.[1][2]

Signaling Pathway Modulation

Beyond direct radical scavenging, both Isorhamnetin and Quercetin exert antioxidant effects by modulating cellular signaling pathways that regulate the expression of antioxidant and detoxification enzymes.

Nrf2/HO-1 Signaling Pathway

Both flavonoids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like these flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes, including Heme Oxygenase-1 (HO-1).[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Isorhamnetin / Quercetin Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Activation of the Nrf2/HO-1 signaling pathway.
AhR/Nrf2-Mediated Detoxification

Quercetin and Isorhamnetin can also modulate the Aryl hydrocarbon Receptor (AhR) signaling pathway, which is involved in the metabolism of xenobiotics.[6] Activation of AhR can lead to the induction of phase I, II, and III detoxification enzymes, which helps in the elimination of harmful substances and their toxic metabolites. This process is often coordinated with the Nrf2 pathway to enhance cellular protection.[6]

Detox_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Quercetin / Isorhamnetin AhR AhR Compound->AhR Nrf2 Nrf2 Compound->Nrf2 AhR_nuc AhR AhR->AhR_nuc translocation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Phase_I Phase I Enzymes (e.g., CYP1A1) AhR_nuc->Phase_I induces Phase_II Phase II Enzymes (e.g., GSTA1) Nrf2_nuc->Phase_II induces Phase_III Phase III Transporters (e.g., ABCC1) Nrf2_nuc->Phase_III induces Detox Xenobiotic Detoxification Phase_I->Detox contributes to Phase_II->Detox contributes to Phase_III->Detox contributes to

Modulation of xenobiotic detoxification pathways.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[7]

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Test compound (this compound or Quercetin) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Solvent (Methanol or ethanol)

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.[7]

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations.[7]

    • Add the DPPH working solution to each well/cuvette.[7]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a spectrophotometer.[8]

    • The percentage of inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Test Compound and DPPH Solution A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[7]

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Test compound (this compound or Quercetin) at various concentrations

    • Positive control (e.g., Trolox)

    • Solvent (e.g., water, ethanol)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Conclusion

References

Validating the Pro-Proliferative Effect of Isorhamnetin 3-Gentiobioside in MCF-7 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the pro-proliferative effects of Isorhamnetin 3-gentiobioside on MCF-7 human breast cancer cells. While flavonoids are often studied for their anti-cancer properties, some, including this compound, have been reported to promote cancer cell proliferation under specific conditions. This document presents a comparative overview of this compound's performance against a standard growth promoter and an inhibitor, supported by experimental data and detailed protocols for researchers in cell biology and drug development.

Comparative Analysis of Cell Proliferation

The proliferative effects of this compound were evaluated in MCF-7 cells and compared with 17β-Estradiol, a known inducer of MCF-7 cell proliferation, and Tamoxifen, a common anti-estrogen therapeutic that inhibits their growth. The following table summarizes the quantitative data from key experiments.

Compound Concentration Cell Viability (% of Control) - MTT Assay Cell Cycle Progression (% of cells in S phase) Relevant Signaling Pathway Modulation
This compound Low Dose (e.g., 3.1 µg/mL)~150% (EC50 for DNA synthesis activation)[1]Increased S phase entryActivation of MAPK/ERK pathway
High Dose (e.g., >50 µM)DecreasedS phase arrest[2][3]Inhibition of PI3K/Akt pathway
17β-Estradiol (Positive Control) 10 nM~180%Significant increase in S phase entryActivation of MAPK/ERK and PI3K/Akt pathways
Tamoxifen (Negative Control) 1 µM~40%G0/G1 phase arrestInhibition of MAPK/ERK and PI3K/Akt pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 17β-Estradiol, or Tamoxifen for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat MCF-7 cells with the respective compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Resuspend the cells in PBS containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5][6]

Western Blotting for Signaling Pathway Analysis

This method is used to detect specific proteins and assess the activation of signaling pathways.

  • Protein Extraction: Lyse the treated MCF-7 cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[7][8][9]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and the general experimental workflow.

G cluster_pro Pro-proliferative Effect (Low Dose) cluster_anti Anti-proliferative Effect (High Dose) I3G_low This compound (Low Dose) MEK MEK I3G_low->MEK Activates ERK ERK MEK->ERK Proliferation_up Cell Proliferation ERK->Proliferation_up I3G_high This compound (High Dose) PI3K PI3K I3G_high->PI3K Inhibits Akt Akt PI3K->Akt Proliferation_down Cell Proliferation Akt->Proliferation_down G cluster_assays Experimental Assays start MCF-7 Cell Culture treatment Compound Treatment (this compound, Controls) start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Flow Flow Cytometry (Cell Cycle) treatment->Flow WB Western Blot (Signaling Pathways) treatment->WB analysis Data Analysis and Comparison MTT->analysis Flow->analysis WB->analysis conclusion Conclusion on Proliferative Effect analysis->conclusion

References

Isorhamnetin 3-Gentiobioside: A Comparative Analysis of Its Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A surprising departure from the expected anti-cancer activity of flavonoids, current data indicates that Isorhamnetin (B1672294) 3-gentiobioside may promote the proliferation of specific cancer cells. This finding stands in contrast to the broader body of research on its parent compound, isorhamnetin, and other glycoside derivatives, which have demonstrated cytotoxic effects against cancerous cells while exhibiting lower toxicity towards normal cell lines.

This guide provides a comparative analysis of the available data on Isorhamnetin 3-gentiobioside and its related compounds, presenting the conflicting findings and highlighting the critical need for further research. Detailed experimental protocols and signaling pathways associated with the anti-cancer effects of the isorhamnetin aglycone are included to provide a comprehensive context for researchers and drug development professionals.

Contrasting Bioactivities: Proliferation Promoter vs. Cytotoxic Agent

A pivotal finding from MedChemExpress indicates that this compound acts as an activator of DNA synthesis and promotes the proliferation of MCF-7 human breast cancer cells, with an EC50 of 3.1 μg/mL[1]. This suggests a potential role in cancer progression rather than its inhibition, a characteristic that is atypical for flavonoid compounds which are often investigated for their anti-cancer properties.

Conversely, studies on other forms of isorhamnetin reveal a different story. The aglycone, isorhamnetin, has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, gastric, and colon cancers[2][3]. Furthermore, research on other isorhamnetin glycosides suggests a degree of selectivity for cancer cells. For instance, an extract containing isorhamnetin-3-O-robinobioside displayed selective cytotoxicity against cancer cell lines, leaving normal WI38 cells largely unaffected[4]. Similarly, isorhamnetin-3-O-glucoside and isorhamnetin-3-O-rutinoside were found to be significantly less cytotoxic to the non-tumorigenic MCF-12A cell line compared to several cancer cell lines[5].

This discrepancy underscores the critical influence of the specific sugar moiety attached to the isorhamnetin backbone in determining its biological activity. The gentiobioside group may fundamentally alter the compound's interaction with cellular targets compared to other glycosides or the aglycone itself.

Quantitative Data on Isorhamnetin and its Glycosides

The following tables summarize the available quantitative data on the effects of this compound and other related isorhamnetin compounds on various cell lines.

Table 1: Effects of this compound on Cancer Cells

CompoundCell LineEffectConcentration (EC50)
This compoundMCF-7 (Human Breast Cancer)Promotes proliferation, Activator of DNA synthesis3.1 μg/mL[1]

Table 2: Comparative Cytotoxicity of Other Isorhamnetin Glycosides

Compound/ExtractCancer Cell Line(s)Normal Cell LineComparative Effect
Extract containing Isorhamnetin-3-O-robinobiosideVarious cancer cell linesWI38 (Normal Lung Fibroblasts)Selectively cytotoxic to cancer cells; normal cells "largely unaffected"[4]
Isorhamnetin-3-O-glucoside & Isorhamnetin-3-O-rutinosideMDA-MB-231, MCF-7 (Breast), OVCAR-3 (Ovarian), U138-MG (Glioblastoma), HepG2 (Hepatocarcinoma)MCF-12A (Non-tumorigenic Breast Epithelial)Significantly less cytotoxic towards the non-tumorigenic cell line[5]
Isorhamnetin-3,7-di-O-glucosideCaco-2 (Colorectal Adenocarcinoma)IEC6 (Rat Intestinal Epithelial)Cytotoxic to both, with slightly higher effect on cancer cells[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the cytotoxicity and anti-proliferative effects of compounds like isorhamnetin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways Modulated by Isorhamnetin (Aglycone)

While data on the signaling pathways affected by this compound is not available, extensive research on the aglycone, isorhamnetin, has elucidated several mechanisms by which it exerts its anti-cancer effects. These pathways are often dysregulated in cancer and represent potential targets for therapeutic intervention.

Isorhamnetin_Signaling cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Inhibits Akt Akt Isorhamnetin->Akt Inhibits MEK MEK Isorhamnetin->MEK Inhibits Bax Bax Isorhamnetin->Bax Upregulates Bcl2 Bcl-2 Isorhamnetin->Bcl2 Downregulates PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK ERK MEK->ERK MAPK_Proliferation Cell Proliferation ERK->MAPK_Proliferation Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isorhamnetin's anti-cancer signaling pathways.

The diagram above illustrates the key signaling pathways modulated by the isorhamnetin aglycone. Isorhamnetin has been shown to inhibit the PI3K/Akt/mTOR and MAPK/MEK/ERK pathways, both of which are crucial for cancer cell proliferation and survival[2]. Additionally, it promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3[7].

Experimental Workflow for Cytotoxicity Screening

The logical flow for assessing the cytotoxic potential of a novel compound involves a series of in vitro assays.

Cytotoxicity_Workflow Start Start: Compound (e.g., this compound) Cell_Culture Cell Culture (Cancer vs. Normal Cell Lines) Start->Cell_Culture Treatment Compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Cytotoxic or Proliferative Effect Data_Analysis->Conclusion

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The currently available evidence on this compound presents a conflicting and intriguing narrative. While the isorhamnetin aglycone and several of its other glycosides exhibit promising anti-cancer properties with some selectivity towards cancer cells, this compound has been reported to promote the proliferation of MCF-7 breast cancer cells. This highlights a critical knowledge gap and underscores the importance of not extrapolating the biological activities of an aglycone to all its glycosidic forms.

For researchers and drug development professionals, this presents a clear need for further investigation. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the effect of this compound across a broad panel of cancer cell lines and, crucially, in direct comparison with a variety of normal, non-transformed cell lines to determine its selectivity profile.

  • Mechanism of Action Studies: If a proliferative effect is confirmed, elucidating the signaling pathways through which this compound promotes cancer cell growth is paramount. Conversely, if cytotoxic effects are observed in other cell lines, the underlying mechanisms should be explored and compared to those of the isorhamnetin aglycone.

  • Structure-Activity Relationship Analysis: A systematic comparison of different isorhamnetin glycosides could provide valuable insights into how the sugar moiety influences bioactivity, potentially enabling the rational design of flavonoid-based therapeutics with enhanced efficacy and selectivity.

References

Unveiling the Antioxidant Prowess of Isorhamnetin 3-gentiobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Isorhamnetin (B1672294) 3-gentiobioside, a naturally occurring flavonoid glycoside, with other well-known antioxidant compounds. Through an objective analysis of experimental data, this document aims to elucidate the mechanisms of action and comparative efficacy of Isorhamnetin 3-gentiobioside, offering valuable insights for research and development in the fields of oxidative stress and antioxidant therapeutics.

Executive Summary

This compound demonstrates significant antioxidant potential, primarily through its ability to scavenge free radicals and modulate cellular antioxidant defense pathways. While its direct radical scavenging activity may be influenced by its glycosidic structure, its aglycone, isorhamnetin, is a potent activator of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. This guide presents a comparative analysis of this compound's performance in various antioxidant assays against established antioxidants such as Quercetin, Rutin, and Vitamin C.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its comparators has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as cell-based assays like the Cellular Antioxidant Activity (CAA) assay. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.

Table 1: In Vitro Antioxidant Activity (IC50 Values) of this compound and Comparator Compounds

CompoundDPPH Assay (µM)ABTS Assay (µM)Cellular Antioxidant Activity (CAA) (µg/mL)
This compound Data not available33.43[1]Data not available
Isorhamnetin (aglycone)24.61[2]14.54[2]Data not available
Isorhamnetin 3-O-robinobiosideData not availableData not available0.225 (in K562 cells)[3]
Quercetin3.07 - 9.65[4]2.04 - 3.64[4]High activity[1][5]
Rutin (Quercetin-3-rutinoside)9.65[4]4.54[4]Lower than Quercetin[6]
Vitamin C (Ascorbic Acid)~50 µg/mL (approx. 284 µM)[7]~50 µg/mL (approx. 284 µM)[7]Standard antioxidant

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action: Unraveling the Antioxidant Strategy

The antioxidant properties of this compound are attributed to two primary mechanisms: direct radical scavenging and indirect cellular defense enhancement.

Direct Radical Scavenging

Flavonoids, including this compound, possess a chemical structure that enables them to donate hydrogen atoms to free radicals, thereby neutralizing them. The presence and position of hydroxyl groups on the flavonoid backbone are crucial for this activity. While glycosylation, as in this compound, can sometimes reduce the direct radical scavenging capacity compared to the aglycone (isorhamnetin), it still exhibits notable activity.

Modulation of Cellular Antioxidant Pathways: The Nrf2 Connection

A significant aspect of the antioxidant action of isorhamnetin, the aglycone of this compound, is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8][9][10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE).

Under conditions of oxidative stress, isorhamnetin promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of target genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone dehydrogenase 1 (NQO1). This cellular defense mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone. While direct evidence for this compound is still emerging, it is plausible that it exerts its cellular antioxidant effects following deglycosylation to isorhamnetin in vivo.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation I3G This compound Isorhamnetin Isorhamnetin (aglycone) I3G->Isorhamnetin Deglycosylation Isorhamnetin->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, GCL, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Figure 1: Proposed mechanism of Nrf2 pathway activation by Isorhamnetin.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), test compound, and a positive control (e.g., Vitamin C).

  • Procedure:

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compound and the positive control in a suitable solvent.

    • Add a specific volume of the test compound or control to an equal volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of This compound & Comparators start->prep_samples mix Mix DPPH solution with sample/control prep_dpph->mix prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

Unraveling the Anti-Inflammatory Potential of Isorhamnetin Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of various Isorhamnetin (B1672294) glycosides reveals significant differences in their anti-inflammatory efficacy, with the nature and number of sugar moieties playing a crucial role in their biological activity. This guide provides a comparative analysis of key Isorhamnetin glycosides, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a flavonoid known for its diverse pharmacological properties, including potent anti-inflammatory effects. In nature, Isorhamnetin predominantly exists as glycosides, where it is attached to one or more sugar units. These glycosidic forms often exhibit altered bioavailability and bioactivity compared to the aglycone. This report focuses on comparing the anti-inflammatory effects of several Isorhamnetin glycosides, highlighting the impact of glycosylation on their ability to modulate key inflammatory pathways.

Comparative Efficacy of Isorhamnetin Glycosides

Studies have demonstrated that the anti-inflammatory potential of Isorhamnetin glycosides can vary significantly based on the type and number of attached sugars. For instance, in a study on topical anti-inflammatory effects, the diglycoside Isorhamnetin-glucosyl-rhamnoside (IGR) showed a more potent inhibition of croton oil-induced ear edema (77.4 ± 5.7%) compared to the triglycoside Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) (44.7 ± 8.2%).[1] This suggests that an increase in the number of sugar moieties may decrease the anti-inflammatory activity, possibly due to altered cell membrane permeability.[1]

Another diglycoside, Isorhamnetin-glucosyl-pentoside (IGP), also exhibited a strong anti-inflammatory effect, with a 65.3 ± 5.9% inhibition of ear edema, which was comparable to the aglycone, Isorhamnetin.[1] In vitro studies further support the superior activity of diglycosides. IGR, at a concentration of 125 ng/mL, suppressed nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by 68.7 ± 5.0%.[2][3]

Other notable Isorhamnetin glycosides with demonstrated anti-inflammatory properties include Isorhamnetin-3-O-galactoside, Narcissin (Isorhamnetin-3-O-rutinoside), and Isorhamnetin-3-O-glucoside.[4][5] For example, Isorhamnetin-3-O-galactoside has been shown to inhibit the release of the pro-inflammatory mediator High-Mobility-Group Protein 1 (HMGB1) and reduce HMGB1-dependent inflammatory responses.[4][6] Narcissin and Isorhamnetin-3-O-glucoside have been reported to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Quantitative Comparison of Anti-Inflammatory Effects
CompoundModel/AssayConcentration/DoseEffectReference
Isorhamnetin-glucosyl-rhamnoside (IGR) Croton oil-induced rat ear edema1 mg/ear77.4 ± 5.7% inhibition[1]
NO production in RAW 264.7 cells125 ng/mL68.7 ± 5.0% inhibition[2][3]
Isorhamnetin-glucosyl-pentoside (IGP) Croton oil-induced rat ear edema1 mg/ear65.3 ± 5.9% inhibition[1]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) Croton oil-induced rat ear edema1 mg/ear44.7 ± 8.2% inhibition[1]
Isorhamnetin Croton oil-induced rat ear edema1 mg/earSimilar to IGP[1]
Indomethacin (Positive Control) Croton oil-induced rat ear edema1 mg/ear69.5 ± 5.3% inhibition[1][3]
Isorhamnetin-3-O-galactoside HMGB1 release in human endothelial cells5 µMSignificant inhibition[4]
Narcissin (Isorhamnetin-3-O-rutinoside) Inflammatory cytokine production in human PBMCs100 µMInhibition of TNF-α, IL-1β, IL-6[4]
Isorhamnetin-3-O-glucoside Inflammatory cytokine production in human PBMCs100 µMInhibition of TNF-α, IL-1β, IL-6[4]

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of Isorhamnetin and its glycosides are mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Isorhamnetin and its glycosides have been shown to inhibit NF-κB activation.[10][11] For example, Isorhamnetin has been reported to block the degradation and phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[8] This leads to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB IkB_P p-IkB IkB->IkB_P NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Isorhamnetin_Glycosides Isorhamnetin Glycosides Isorhamnetin_Glycosides->IKK DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Isorhamnetin glycosides.

MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial regulator of inflammatory responses.[4] Activation of these kinases by various stimuli leads to the phosphorylation of transcription factors that, in turn, regulate the expression of inflammatory genes.

Several studies have indicated that Isorhamnetin and its glycosides can suppress the phosphorylation of p38, JNK, and ERK.[4][12] For instance, Isorhamnetin-3-O-glucuronide has been shown to exert its anti-inflammatory effects by suppressing the JNK and p38 signaling pathways.[4] Similarly, Isorhamnetin itself has been found to inhibit TNF-α-induced inflammation by regulating MAPK signaling.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Isorhamnetin_Glycosides Isorhamnetin Glycosides Isorhamnetin_Glycosides->MAPK Inhibit Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Figure 2: Overview of the MAPK signaling cascade and its inhibition by Isorhamnetin glycosides.

Experimental Protocols

In Vivo: Croton Oil-Induced Ear Edema in Rats

This model is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animals: Wistar rats are typically used.

  • Induction of Edema: A solution of croton oil (e.g., 5% v/v in a suitable solvent like acetone) is applied to the inner surface of one ear of the rat. The other ear serves as a control.

  • Treatment: The test compounds (Isorhamnetin glycosides, Isorhamnetin, or a positive control like Indomethacin) are dissolved in the croton oil solution and applied to the ear.

  • Measurement: After a specific period (e.g., 6 hours), the rats are euthanized, and circular sections of both ears are punched out and weighed.

  • Calculation of Inhibition: The difference in weight between the treated and control ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the group treated with croton oil alone.[1][3]

In Vitro: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the Isorhamnetin glycosides for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for a longer period (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.[2]

Experimental_Workflow cluster_invivo In Vivo: Ear Edema Model cluster_invitro In Vitro: NO Production Assay A1 Induce Edema (Croton Oil) A2 Topical Treatment (Isorhamnetin Glycosides) A1->A2 A3 Measure Ear Punch Weight A2->A3 A4 Calculate % Inhibition A3->A4 B1 Culture RAW 264.7 Cells B2 Pre-treat with Isorhamnetin Glycosides B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure Nitrite (Griess Assay) B3->B4 B5 Calculate % Inhibition B4->B5

Figure 3: Workflow for in vivo and in vitro anti-inflammatory experiments.

References

Replicating Published Findings on Isorhamnetin 3-gentiobioside's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivities of Isorhamnetin 3-gentiobioside with its aglycone, Isorhamnetin, and other structurally related flavonoids, Kaempferol and Quercetin. The information presented is based on publicly available scientific literature and aims to facilitate the replication and further investigation of these compounds' therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of this compound and its comparative compounds.

Anticancer Activity
CompoundCell LineAssayIC50 / EC50 (µM)Reference
This compound MCF-7 (Breast)DNA Synthesis Activation4.9 (EC50)[1]
IsorhamnetinT24 (Bladder)Cell Viability127.86[2]
5637 (Bladder)Cell Viability145.75[2]
SW-480 (Colon)Cell Viability (24h)2.5[3]
HT-29 (Colon)Cell Viability (72h)13.7[3]
MCF7 (Breast)Cell Proliferation~10[4]
T47D (Breast)Cell Proliferation~10[4]
BT474 (Breast)Cell Proliferation~10[4]
BT-549 (Breast)Cell Proliferation~10[4]
MDA-MB-231 (Breast)Cell Proliferation~10[4]
MDA-MB-468 (Breast)Cell Proliferation~10[4]
KaempferolLNCaP (Prostate)Cell Growth28.8[5]
PC-3 (Prostate)Cell Growth58.3[5]
HCT116 (Colon)Cell Viability53.6
HepG2 (Liver)Cell Proliferation (24h)25.3
QuercetinA549 (Lung)Cell Proliferation (24h)28.7[6]
H69 (Lung)Cell Proliferation (24h)47.0[6]
MCF-7 (Breast)Cell Viability (48h)73[7]
MDA-MB-231 (Breast)Cell Viability (48h)85[7]
HL-60 (Leukemia)Cell Growth (96h)7.7[8]
Antioxidant Activity
CompoundAssayIC50 (µM)Reference
This compound ABTS Radical Scavenging53.1[1]
IsorhamnetinDPPH Radical Scavenging24.61[6]
ABTS Radical Scavenging14.54[6]
KaempferolDPPH Radical Scavenging15.2
ABTS Radical Scavenging8.9
QuercetinDPPH Radical Scavenging3.07[6]
ABTS Radical Scavenging3.64[6]
Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
IsorhamnetinNO Production InhibitionRAW 264.7~20[9]
COX-2 Inhibition--[1]
KaempferolNO Production InhibitionRAW 264.7~10
QuercetinIL-6 Production InhibitionNeutrophils<40[10]
COX-2 Expression InhibitionA549~10[4]

Experimental Protocols

DNA Synthesis Activation Assay (BrdU Incorporation)

This protocol is a standard method for assessing cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[8]

  • Antibody Incubation: Wash the cells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[8]

  • Substrate Addition and Measurement: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of DNA synthesis and cell proliferation. The EC50 value can be calculated from the dose-response curve.

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Radical Dilution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound (at various concentrations) to the diluted ABTS•+ solution.

  • Incubation and Measurement: Incubate the mixture for a short period (e.g., 6 minutes) at room temperature. Measure the absorbance at 734 nm.

  • Data Analysis: The decrease in absorbance is indicative of the radical scavenging activity. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Isorhamnetin and its glycosides, as well as a general experimental workflow for studying their bioactivity.

cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->IKK Inhibits

Caption: Isorhamnetin glycosides' anti-inflammatory effect via NF-κB pathway inhibition.

cluster_1 Anticancer Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits Phosphorylation

Caption: Isorhamnetin's anticancer effect through PI3K/Akt/mTOR pathway inhibition.

cluster_2 Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Start->Cell_Culture Treatment Compound Treatment (this compound, Comparatives) Cell_Culture->Treatment Anticancer Anticancer Assays (e.g., BrdU, MTT) Treatment->Anticancer Antioxidant Antioxidant Assays (e.g., ABTS, DPPH) Treatment->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine ELISA) Treatment->Anti_inflammatory Data_Analysis Data Analysis (IC50/EC50 Calculation) Anticancer->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis End End Data_Analysis->End

Caption: General workflow for evaluating the bioactivity of flavonoid compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isorhamnetin 3-gentiobioside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery and development. Isorhamnetin 3-gentiobioside, a flavonoid glycoside with potential therapeutic properties, requires robust analytical methods for its characterization and quantification in various matrices, from raw plant materials to biological samples. The cross-validation of different analytical techniques is crucial to ensure data reliability, consistency, and transferability between laboratories and across different stages of research.

This guide provides an objective comparison of three widely used analytical methods for the quantification of this compound and related flavonoid glycosides: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an optimal method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and throughput.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for each analytical method. It is important to note that direct comparative studies for this compound are limited. Therefore, data from validated methods for structurally similar Isorhamnetin glycosides and the aglycone, Isorhamnetin, are presented to provide a comprehensive overview.

Table 1: HPLC-UV Method Validation Data for Isorhamnetin and its Glycosides

ParameterIsorhamnetin-3-O-glucosideIsorhamnetin
Linearity Range1.9 - 31.5 µg/mL10 - 70 µg/mL
Correlation Coefficient (r²)≥ 0.9996> 0.999
Precision (RSD%)≤ 3.19% (Intra-day)1.3% (Intra-day) & 3.3% (Inter-day)
Accuracy (Recovery %)102.6 - 105.0%98.7%
Limit of Detection (LOD)1.49 µg/mL2.09 µg/mL
Limit of Quantification (LOQ)4.0 µg/mL6.3 µg/mL

Table 2: LC-MS/MS Method Validation Data for Isorhamnetin and Related Flavonoids

ParameterIsorhamnetinQuercetin
Linearity Range0.001 - 10 mg/L0.001 - 10 mg/L
Correlation Coefficient (r²)≥ 0.9957≥ 0.9957
Precision (RSD%)Not explicitly stated for Isorhamnetin aloneNot explicitly stated for Quercetin alone
Accuracy (Recovery %)78.67 - 94.09% (as part of a multi-analyte method)78.67 - 94.09% (as part of a multi-analyte method)
Limit of Detection (LOD)Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ)Not explicitly statedNot explicitly stated

Table 3: HPTLC Method Validation Data for Structurally Related Flavonoids (Quercetin and Rutin)

ParameterQuercetinRutin
Linearity Range300 - 1300 ng/spot300 - 1300 ng/spot
Correlation Coefficient (r²)Not explicitly statedNot explicitly stated
Precision (RSD%)< 3% (Intra- and Inter-day)< 3% (Intra- and Inter-day)
Accuracy (Recovery %)Not explicitly statedNot explicitly stated
Limit of Detection (LOD)81.79 ng/spot46.52 ng/spot
Limit of Quantification (LOQ)247.84 ng/spot140.96 ng/spot

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each technique based on published literature for the analysis of Isorhamnetin glycosides and related compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly used. For example, a mixture of (A) 0.25% o-phosphoric acid in water and (B) acetonitrile (B52724). The gradient can be programmed as follows: start with a certain percentage of B, increase it over time to elute the compounds of interest, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Flavonoids have characteristic UV absorbance maxima. For Isorhamnetin and its glycosides, detection is often performed around 360 nm.

  • Sample Preparation:

    • Plant Material: Extraction is typically performed by sonicating the powdered plant material with a suitable solvent such as 80% methanol (B129727).

    • Filtration: The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Standard Preparation: Stock solutions of this compound are prepared in methanol and serially diluted to create a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is often used for better separation and faster analysis times.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed.

  • Flow Rate: A lower flow rate, typically 0.2-0.4 mL/min, is used to be compatible with the mass spectrometer's ion source.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used. For flavonoids, negative ion mode is often preferred.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific and provides excellent selectivity and sensitivity.

  • Sample Preparation:

    • Biological Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation. The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

  • Standard Preparation: Similar to HPLC-UV, a calibration curve is prepared by spiking blank matrix (e.g., plasma) with known concentrations of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: The choice of mobile phase depends on the polarity of the analytes. For flavonoids, a mixture of solvents like toluene, ethyl acetate, and formic acid in appropriate ratios is often used (e.g., 6:4:1, v/v/v).

  • Sample Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.

  • Detection and Densitometry: After development, the plate is dried. The separated bands can be visualized under UV light (e.g., 254 nm or 366 nm). For quantification, the plate is scanned with a densitometer at the wavelength of maximum absorbance for the analyte. Derivatization with a spray reagent (e.g., Natural Product/Polyethylene Glycol reagent) can be used to enhance the visualization and selectivity of flavonoids.

  • Standard Preparation: Standard solutions of known concentrations are applied to the same plate as the samples to generate a calibration curve for quantification.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the three discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material / Biological Sample extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc uv UV Detection (~360 nm) hplc->uv quant Quantification uv->quant

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample / Plant Extract cleanup Protein Precipitation / SPE start->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc UPLC/HPLC Separation (High-Resolution C18) reconstitution->lc msms MS/MS Detection (ESI, MRM) lc->msms quant Quantification msms->quant

Caption: Experimental workflow for LC-MS/MS analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis start Plant Extract application Sample & Standard Application start->application development Chromatographic Development application->development derivatization Derivatization (Optional) development->derivatization scanning Densitometric Scanning derivatization->scanning quant Quantification scanning->quant

Caption: Experimental workflow for HPTLC analysis.

Safety Operating Guide

Navigating the Disposal of Isorhamnetin 3-gentiobioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Although Isorhamnetin 3-gentiobioside is not classified as a hazardous substance, its potential biological effects necessitate careful handling.[1] Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety glasses, and gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Given the absence of specific regulatory guidelines for this compound, it is prudent to treat it as a chemical waste product. This approach aligns with the precautionary principle of laboratory safety.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), should be segregated from general laboratory waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[2]

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.[2]

  • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents, including "this compound" and its approximate concentration and quantity.[3][4]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3][4] This area should be secure and away from general laboratory traffic.

3. Arrange for Professional Disposal:

  • The collected waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste disposal form.[3]

  • Never dispose of this compound down the drain or in the regular trash.[5][6]

4. Decontamination of Work Surfaces:

  • After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent as determined by your laboratory's standard operating procedures.

5. Empty Container Disposal:

  • Empty containers that previously held this compound should be managed as chemical waste unless they have been triple-rinsed with a suitable solvent.[7]

  • The rinsate from the cleaning process must be collected and disposed of as chemical waste.[8]

  • Once properly decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[5]

Quantitative Data

Currently, there is no specific quantitative data available regarding disposal limits or environmental impact for this compound. Researchers must adhere to the general guidelines for chemical waste disposal established by their local and national regulatory bodies.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: this compound Waste Generated B Is the material pure compound, a solution, or contaminated labware? A->B C Segregate from general waste into a designated, compatible, and labeled chemical waste container. B->C Yes G Is the container empty? B->G No, it's the original container D Store container in a designated Satellite Accumulation Area. C->D E Contact Environmental Health & Safety (EHS) for professional disposal. D->E F End: Waste disposed of by licensed contractor. E->F H Triple-rinse with a suitable solvent. G->H Yes I Collect rinsate as chemical waste. H->I J Dispose of rinsed container according to institutional guidelines for non-hazardous labware. H->J I->C Add to waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for complete compliance.

References

Personal protective equipment for handling Isorhamnetin 3-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isorhamnetin 3-gentiobioside

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a flavonoid glycoside.[1][2] While specific toxicity data for this compound is limited, the precautionary measures outlined are based on best practices for handling similar flavonoid compounds and powdered chemicals.[3][4]

Hazard Identification and Risk Assessment

Before handling, it is crucial to conduct a thorough risk assessment. Although some safety data sheets for the aglycone, Isorhamnetin, do not classify it as hazardous under GHS, it is prudent to treat all new or untested substances with care.[5] The primary risks associated with powdered chemicals involve inhalation and dermal or eye contact.[6][7]

Summary of Potential Hazards

Hazard RoutePotential RiskRecommended Precaution
Inhalation May cause respiratory tract irritation. Inhalation of dust should be avoided.[4][7]Handle in a well-ventilated area, preferably in a fume hood or glove box. Use appropriate respiratory protection.[6][7]
Skin Contact May cause skin irritation upon prolonged or repeated contact.Avoid direct contact with skin.[7] Wear suitable protective clothing and chemical-resistant gloves.[4][7]
Eye Contact Dust particles may cause mechanical irritation or redness.Wear tightly fitting safety goggles or a face shield.[4]
Ingestion The toxicological properties upon ingestion are not fully known.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE is critical. The following protocol outlines the recommended equipment and procedures for handling this compound.

Engineering Controls
  • Ventilation: Always handle the compound in a well-ventilated area.[7] A certified chemical fume hood is highly recommended to minimize inhalation exposure, especially when weighing or transferring the powder.[3]

Required Personal Protective Equipment

The following table summarizes the necessary PPE. Always inspect PPE for damage before use.[3]

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[4]Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile).[7][8]Prevents skin contact. Double-gloving is recommended for enhanced protection.[8] Change gloves every 30-60 minutes or immediately if contaminated.[8]
Body Protection A lab coat or chemical-resistant apron. Long-sleeved garments and full-length pants should be worn.[6]Protects skin and personal clothing from contamination.[9]
Respiratory Protection For handling powders outside of a fume hood, a NIOSH-approved N95 or higher-rated particulate respirator is recommended.[8]Minimizes the risk of inhaling fine dust particles.[6] Surgical masks do not offer adequate protection.[8]
Footwear Closed-toe shoes with non-slip soles.[6]Protects feet from spills and prevents slips.
Step-by-Step Handling Procedure
  • Preparation: Before entering the designated handling area, ensure all necessary equipment and materials are ready.

  • Donning PPE: Put on PPE in the following order: lab coat, respiratory protection (if required), eye protection, and finally, gloves (pulling cuffs over the sleeves of the lab coat).

  • Handling:

    • Carefully weigh and transfer the powdered this compound within a fume hood to contain any dust.

    • Avoid actions that could generate dust, such as shaking or rapid pouring.[3][7]

    • Use spark-proof tools if there is any risk of ignition.[7]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate or dispose of any used equipment according to laboratory protocols.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: gloves first, followed by lab coat, eye protection, and respiratory protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Operational and Disposal Plans

Proper storage and disposal are integral to laboratory safety.

Storage
  • Store this compound in a tightly sealed container.

  • Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[1][10]

Spill Management
  • Evacuate non-essential personnel from the area.[7]

  • Wearing full PPE, gently cover the spill with an absorbent material to avoid creating dust.

  • Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[3][7]

  • Clean the spill area thoroughly.

Waste Disposal
  • Dispose of waste this compound and any contaminated materials (e.g., gloves, absorbent pads) as chemical waste.

  • All waste must be collected in suitable, labeled, and closed containers.[3]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[11] Do not let the chemical enter drains.[7]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Procedure prep 1. Assemble Materials (Chemical, Glassware, Tools) don_ppe 2. Don Full PPE (Coat, Goggles, Gloves, Respirator) prep->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer & Prepare Solution weigh->transfer experiment 5. Perform Experiment transfer->experiment decontaminate 6. Decontaminate Workspace & Equipment experiment->decontaminate dispose_waste 7. Dispose of Chemical & Contaminated Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

References

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